3-(2,6-Dimethylphenyl)propionic acid
Description
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUMYLYPFFNWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444974 | |
| Record name | 3-(2,6-dimethylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192725-73-8 | |
| Record name | 3-(2,6-dimethylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2,6-Dimethylphenyl)propionic acid (CAS 192725-73-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties and potential applications of 3-(2,6-Dimethylphenyl)propionic acid, a key intermediate in the development of advanced therapeutic agents.
Core Chemical and Physical Properties
Physicochemical Data
| Property | Value | Source |
| CAS Number | 192725-73-8 | |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [2] |
| XLogP3-AA | 2.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
Experimental Properties of Propionic Acid (for reference)
| Property | Value | Source |
| Melting Point | -20.5 °C | [3] |
| Boiling Point | 141.15 °C | [3] |
| Solubility in Water | Miscible | [3] |
Synthesis and Preparation
A plausible synthetic route for this compound can be conceptualized based on established organic chemistry reactions, such as the Friedel-Crafts reaction.
Experimental Protocol: Plausible Synthesis of this compound
This protocol describes a potential method for the synthesis of this compound.
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
3-Chloropropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Friedel-Crafts Acylation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride to dry dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride in dichloromethane from the dropping funnel.
-
After the addition is complete, add 1,3-dimethylbenzene dropwise while maintaining the low temperature.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of ice-cold water, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 3-chloro-1-(2,6-dimethylphenyl)propan-1-one.
-
-
Hydrolysis:
-
Dissolve the crude intermediate in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).
-
-
Purification:
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
-
Plausible synthesis workflow for this compound.
Biological Activity and Mechanism of Action
This compound is a known precursor in the synthesis of peptide analogs that act as retroviral protease inhibitors, specifically targeting the Human Immunodeficiency Virus (HIV).[1]
HIV Protease Inhibition
HIV protease is a critical enzyme in the viral life cycle. It is responsible for cleaving large viral polyproteins into smaller, functional proteins that are essential for the assembly of new, infectious virions. By inhibiting this enzyme, the production of mature viral particles is halted, thus preventing the spread of the virus.
The general mechanism of action for HIV protease inhibitors involves competitive binding to the active site of the HIV protease enzyme. This prevents the natural viral polyproteins from being cleaved.
Signaling pathway of HIV protease inhibition.
Experimental Protocols for Biological Activity Assessment
The following are detailed methodologies for key experiments to evaluate the efficacy of potential HIV protease inhibitors derived from this compound.
In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol outlines a method to screen for inhibitors of HIV-1 protease activity.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease substrate
-
Assay Buffer
-
Test compound (inhibitor)
-
Positive control inhibitor (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound in Assay Buffer.
-
Dilute the HIV-1 Protease and the fluorogenic substrate in Assay Buffer to their optimal working concentrations.
-
-
Assay Execution:
-
To the wells of the 96-well plate, add the diluted test compound or control solutions.
-
Add the diluted HIV-1 Protease solution to each well, except for the blank controls.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode at 37°C.
-
Record data every 1-2 minutes for at least 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
References
Physicochemical Profile of 3-(2,6-Dimethylphenyl)propionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 3-(2,6-Dimethylphenyl)propionic acid. Due to a lack of extensive experimental data in publicly available literature, this document combines established information with predicted properties based on the compound's chemical structure and the known behavior of related aromatic carboxylic acids. Detailed experimental protocols for the determination of key physicochemical parameters are also provided to guide researchers in the empirical characterization of this and similar compounds.
Introduction
This compound, with the chemical formula C₁₁H₁₄O₂, is an aromatic carboxylic acid.[1] Its structure, featuring a propionic acid chain attached to a 2,6-dimethylphenyl group, suggests specific physicochemical properties that are of interest in various fields, including medicinal chemistry and material science. Understanding these properties is crucial for predicting the compound's behavior in different environments, its potential for biological activity, and its suitability for various applications. This guide aims to consolidate the available information and provide a framework for its experimental investigation.
Physicochemical Characteristics
While specific experimental data for this compound is limited, the following table summarizes its known and predicted properties.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₄O₂ | - |
| Molecular Weight | 178.23 g/mol | Calculated |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
| Aqueous Solubility | Not available | - |
| logP (XLogP3-AA) | 2.4 | Calculated |
Note: The lack of experimentally determined values for melting point, boiling point, pKa, and aqueous solubility highlights a significant data gap for this compound. The provided logP value is a computational prediction and should be used with the understanding that it may not perfectly reflect the compound's experimental lipophilicity.
Predicted Physicochemical Behavior
Based on the general properties of aromatic carboxylic acids, the following behaviors can be anticipated for this compound:
-
Melting and Boiling Points: Carboxylic acids generally exhibit higher melting and boiling points compared to other organic compounds of similar molecular weight due to their ability to form strong intermolecular hydrogen bonds.[2][3][4] The presence of the aromatic ring and the overall molecular size would suggest that this compound is likely a solid at room temperature with a relatively high melting point.
-
Acidity (pKa): As a carboxylic acid, it is expected to be a weak acid. The pKa value is anticipated to be in the typical range for benzoic acid derivatives, which is around 4-5. The electron-donating nature of the two methyl groups on the phenyl ring might slightly increase the pKa (decrease the acidity) compared to unsubstituted phenylpropionic acid.
-
Solubility: The presence of the polar carboxylic acid group allows for hydrogen bonding with water, conferring some degree of aqueous solubility.[2] However, the nonpolar 2,6-dimethylphenyl group and the propyl chain will significantly limit its solubility in water.[2] It is expected to be more soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons.
-
Lipophilicity (logP): The calculated XLogP3-AA value of 2.4 suggests that the compound is moderately lipophilic.[5] A positive logP value indicates a preference for a nonpolar environment over an aqueous one, which has implications for its potential membrane permeability and interaction with biological targets.[6]
Experimental Protocols for Physicochemical Characterization
For researchers aiming to determine the precise physicochemical properties of this compound, the following standard experimental protocols are recommended.
Melting Point Determination
The melting point of a solid organic compound can be determined using a melting point apparatus or a Thiele tube.[7]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp) or Thiele tube, capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and immersed in the oil of a Thiele tube.
-
The sample is heated slowly and steadily.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.[7] A narrow melting point range (typically 1-2°C) is indicative of a pure compound.[7]
-
Boiling Point Determination
For liquid compounds, the boiling point can be determined using distillation or a micro-method with a Thiele tube.[8][9][10][11]
-
Apparatus: Thiele tube, small test tube, capillary tube, thermometer, heating source.
-
Procedure (Micro-method):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube.
-
As the liquid is heated, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]
-
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration or spectrophotometry.[12][13][14]
-
Apparatus: pH meter, burette, beaker, magnetic stirrer.
-
Procedure (Potentiometric Titration):
-
A known concentration of the carboxylic acid is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).
-
A standardized solution of a strong base (e.g., NaOH) is slowly titrated into the acid solution.
-
The pH of the solution is measured after each addition of the base.
-
A titration curve is generated by plotting pH versus the volume of base added.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[12]
-
Aqueous Solubility Determination
The shake-flask method is a common technique for determining the solubility of a compound in water.[15][16][17][18]
-
Apparatus: Flask with a stopper, shaker or magnetic stirrer, analytical balance, filtration system.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The solution is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). This concentration represents the aqueous solubility.
-
logP Determination
The partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity and can be determined using the shake-flask method or by high-performance liquid chromatography (HPLC).[6][19][20][21]
-
Apparatus (Shake-Flask Method): Separatory funnel, shaker, analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
A known amount of the compound is dissolved in a mixture of n-octanol and water in a separatory funnel.
-
The mixture is shaken until the compound has partitioned between the two phases and equilibrium is reached.
-
The two phases are separated.
-
The concentration of the compound in each phase is measured.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a carboxylic acid like this compound.
Caption: Workflow for Synthesis and Characterization.
Conclusion
References
- 1. Page loading... [guidechem.com]
- 2. Propionic acid - Wikipedia [en.wikipedia.org]
- 3. chemcess.com [chemcess.com]
- 4. Propionic acid | 79-09-4 [chemicalbook.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. byjus.com [byjus.com]
- 13. youtube.com [youtube.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. scribd.com [scribd.com]
- 16. www1.udel.edu [www1.udel.edu]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. youtube.com [youtube.com]
- 19. acdlabs.com [acdlabs.com]
- 20. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 21. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to 3-(2,6-Dimethylphenyl)propionic acid
This guide provides detailed information on the molecular structure and properties of 3-(2,6-Dimethylphenyl)propionic acid, a compound of interest to researchers and professionals in the fields of chemistry and drug development.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, providing a concise overview of its fundamental molecular characteristics.
| Property | Value | Source |
| Molecular Formula | C11H14O2 | [1] |
| Molecular Weight | 178.23 g/mol | [2] |
| CAS Number | 192725-73-8 | [1][2] |
Molecular Structure
The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and the covalent bonds that constitute the molecule, featuring a phenyl ring substituted with two methyl groups at positions 2 and 6, attached to a propionic acid moiety.
References
An In-depth Technical Guide to the Synthesis of 3-(2,6-Dimethylphenyl)propionic Acid from 2,6-Dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 3-(2,6-dimethylphenyl)propionic acid, a valuable building block in pharmaceutical and materials science, starting from the readily available 2,6-dimethylaniline. The synthesis involves a three-step sequence: diazotization of the starting aniline, a Meerwein arylation to introduce the propionic acid moiety, and a final reduction to yield the target compound. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate practical application in a laboratory setting.
Synthetic Strategy Overview
The overall transformation of 2,6-dimethylaniline to this compound is outlined in the following workflow diagram. The process begins with the conversion of the primary aromatic amine to a diazonium salt, which then undergoes a copper-catalyzed reaction with acrylic acid. The resulting α,β-unsaturated carboxylic acid is subsequently reduced to the desired saturated propionic acid.
Figure 1: Overall synthetic workflow from 2,6-dimethylaniline to this compound.
Experimental Protocols and Data
This section details the experimental procedures for each synthetic step, including reagent quantities, reaction conditions, and expected outcomes based on literature precedents for similar transformations.
Step 1: Diazotization of 2,6-Dimethylaniline
The initial step involves the conversion of 2,6-dimethylaniline to its corresponding diazonium salt. This reaction is conducted at low temperatures to ensure the stability of the diazonium intermediate.
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a suspension of 2,6-dimethylaniline in aqueous hydrochloric acid is prepared.
-
The flask is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise to the stirred suspension, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution of 2,6-dimethylbenzenediazonium chloride is used immediately in the next step.
| Reagent/Parameter | Molar Ratio (vs. Aniline) | Typical Quantity (for 0.1 mol scale) |
| 2,6-Dimethylaniline | 1.0 | 12.12 g |
| Concentrated HCl | 2.5 - 3.0 | 25-30 mL |
| Sodium Nitrite | 1.05 - 1.1 | 7.6 g |
| Water (for NaNO₂) | - | 20 mL |
| Reaction Temperature | - | 0-5 °C |
| Expected Yield | - | Quantitative (used in situ) |
Table 1: Reagents and conditions for the diazotization of 2,6-dimethylaniline.
Step 2: Meerwein Arylation with Acrylic Acid
The freshly prepared diazonium salt is then reacted with acrylic acid in the presence of a copper(I) catalyst to form 3-(2,6-dimethylphenyl)acrylic acid. The Meerwein arylation is a radical addition reaction followed by elimination.[1]
Protocol:
-
In a separate flask, a solution of acrylic acid and a copper(I) salt (e.g., copper(I) chloride or bromide) in a suitable solvent (e.g., acetone or aqueous medium) is prepared.
-
The cold diazonium salt solution from Step 1 is added portion-wise to the acrylic acid solution at a controlled temperature (typically between room temperature and 40 °C).
-
Vigorous gas evolution (N₂) is observed. The reaction mixture is stirred until the gas evolution ceases.
-
The crude product is isolated by filtration or extraction, and purified by recrystallization.
| Reagent/Parameter | Molar Ratio (vs. Diazonium Salt) | Typical Quantity (for 0.1 mol scale) |
| 2,6-Dimethylbenzenediazonium Chloride | 1.0 | (from 0.1 mol aniline) |
| Acrylic Acid | 1.1 - 1.5 | 7.9 - 10.8 g |
| Copper(I) Chloride | 0.1 - 0.2 | 1.0 - 2.0 g |
| Solvent (Acetone/Water) | - | 100 mL |
| Reaction Temperature | - | 25-40 °C |
| Reported Yields (for similar reactions) | - | 40-70% |
Table 2: Reagents and conditions for the Meerwein arylation.
Figure 2: Generalized mechanism of the Meerwein arylation reaction.
Step 3: Reduction of 3-(2,6-Dimethylphenyl)acrylic Acid
The final step is the reduction of the carbon-carbon double bond in the α,β-unsaturated carboxylic acid to yield the target this compound. Catalytic hydrogenation is a common and efficient method for this transformation.
Protocol (Catalytic Hydrogenation):
-
3-(2,6-Dimethylphenyl)acrylic acid is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (from a balloon to a high-pressure autoclave, depending on the scale and desired reaction rate) with vigorous stirring.[2]
-
The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.
-
The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to afford the crude product.
-
The product can be further purified by recrystallization or column chromatography.
| Reagent/Parameter | Molar Ratio (vs. Acrylic Acid) | Typical Quantity (for 0.05 mol scale) |
| 3-(2,6-Dimethylphenyl)acrylic Acid | 1.0 | 8.81 g |
| 10% Pd/C | 0.01 - 0.05 | 0.5 - 2.5 g |
| Solvent (Ethanol) | - | 100 mL |
| Hydrogen Pressure | - | 1-5 atm |
| Reaction Temperature | - | Room Temperature |
| Expected Yield | - | >95% |
Table 3: Reagents and conditions for the catalytic hydrogenation.
Alternative Reduction Method (Magnesium in Methanol):
An alternative method for the reduction of α,β-unsaturated esters and other carbonyl compounds involves the use of magnesium turnings in methanol.[3][4][5][6] This method offers a milder and often more accessible alternative to catalytic hydrogenation.
Protocol (Mg/MeOH Reduction):
-
The α,β-unsaturated carboxylic acid is first esterified (e.g., by refluxing in methanol with a catalytic amount of sulfuric acid).
-
The resulting methyl ester is dissolved in anhydrous methanol.
-
Magnesium turnings are added portion-wise to the solution with stirring.
-
The reaction is typically exothermic and may require cooling to maintain a moderate temperature.
-
After the magnesium has been consumed, the reaction mixture is acidified and the product is extracted with an organic solvent.
-
The ester is then hydrolyzed back to the carboxylic acid using standard procedures (e.g., with aqueous NaOH followed by acidification).
| Reagent/Parameter | Molar Ratio (vs. Ester) | Typical Quantity |
| Methyl 3-(2,6-dimethylphenyl)acrylate | 1.0 | (from previous step) |
| Magnesium Turnings | 2.0 - 4.0 | (excess) |
| Anhydrous Methanol | - | (solvent) |
| Reaction Temperature | - | Room Temp. to 40 °C |
| Reported Yields (for similar reductions) | - | 70-90% |
Table 4: Reagents and conditions for the Mg/MeOH reduction (after esterification).
Purification and Characterization
The final product, this compound, is typically a solid at room temperature.[7] Purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.
Characterization of the final product and intermediates should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carboxylic acid).
-
Melting Point Analysis: To assess the purity of the final crystalline product.
Conclusion
The synthesis of this compound from 2,6-dimethylaniline can be reliably achieved through a three-step sequence involving diazotization, Meerwein arylation, and reduction. While the overall yield may vary depending on the optimization of each step, this guide provides a solid foundation with detailed protocols and expected outcomes for researchers and professionals in the field of drug development and chemical synthesis. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for the successful synthesis of the target compound.
References
- 1. Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS - University of Amsterdam [hims.uva.nl]
- 2. pure.spbu.ru [pure.spbu.ru]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Magnesium in Methanol (Mg / MeOH) in Organic Syntheses | Semantic Scholar [semanticscholar.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. scispace.com [scispace.com]
- 7. Page loading... [guidechem.com]
An In-depth Technical Guide to the Reaction of Succinic Anhydride with 2,6-Dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reaction between succinic anhydride and 2,6-dimethylaniline. It delves into the underlying reaction mechanism, the influence of steric factors, detailed experimental procedures, and the quantitative aspects of the synthesis. This reaction is a fundamental example of acylation and is a key step in the synthesis of various compounds with potential biological activity.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between succinic anhydride and 2,6-dimethylaniline proceeds via a nucleophilic acyl substitution mechanism. This is a two-step process involving the formation of a tetrahedral intermediate followed by ring-opening of the anhydride.
Step 1: Nucleophilic Attack
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline at one of the electrophilic carbonyl carbons of succinic anhydride. This attack leads to the formation of a transient tetrahedral intermediate.
Step 2: Ring Opening
The unstable tetrahedral intermediate then collapses, resulting in the opening of the succinic anhydride ring. The electrons from the negatively charged oxygen reform a carbonyl group, and the bond between the carbonyl carbon and the anhydride oxygen is cleaved. This results in the formation of the final product, N-(2,6-dimethylphenyl)succinamic acid. This amic acid contains both an amide and a carboxylic acid functional group.
The Influence of Steric Hindrance
A critical aspect of this reaction is the steric hindrance posed by the two methyl groups at the ortho positions (2 and 6) of the aniline ring. These bulky groups partially shield the nitrogen atom, which can impede the approach of the electrophilic succinic anhydride.
This steric hindrance has a significant impact on the reaction kinetics:
-
Reduced Nucleophilicity: The methyl groups decrease the nucleophilicity of the amine, which can slow down the rate of acylation compared to less substituted anilines like aniline or 2-methylaniline.[1][2]
-
Forcing Conditions: Reactions involving sterically hindered anilines like 2,6-dimethylaniline may require more forcing conditions, such as elevated temperatures or longer reaction times, to achieve high yields.[2]
The following table provides a qualitative comparison of the relative reaction rates for the acylation of various aniline derivatives, highlighting the impact of steric hindrance.
| Aniline Derivative | Substituents (R) | Relative Rate Constant (k_rel) | Observations |
| Aniline | H | 1 | Serves as the unhindered baseline for comparison.[1] |
| 2-Methylaniline | CH₃ | ~0.1 | A single ortho-methyl group significantly reduces the reaction rate.[1] |
| 2,6-Dimethylaniline | CH₃, CH₃ | ~0.001 | Two ortho-methyl groups drastically decrease the reaction rate due to pronounced steric hindrance.[1] |
Quantitative Data from Experimental Protocols
| Reactant 1 | Moles (mol) | Reactant 2 | Moles (mol) | Solvent | Reaction Time (h) | Temperature | Reported Yield |
| Succinic Anhydride | 0.025 | 2,6-Dimethylaniline | 0.025 | Toluene | 2 | Room Temperature | Not specified |
| Succinic Anhydride | 0.02 | 3,4-Dimethylaniline | 0.02 | Toluene | 2 | Room Temperature | Not specified |
Experimental Protocols
The synthesis of N-(2,6-dimethylphenyl)succinamic acid is a relatively straightforward procedure. Furthermore, this intermediate can be converted to N-(2,6-dimethylphenyl)succinimide through heating.
Synthesis of N-(2,6-Dimethylphenyl)succinamic acid[3][4]
Materials:
-
Succinic anhydride
-
2,6-dimethylaniline
-
Toluene
-
Dilute Hydrochloric Acid
-
Water
-
Ethanol
Procedure:
-
A solution of succinic anhydride (0.025 mol) in toluene (25 ml) is prepared.
-
A solution of 2,6-dimethylaniline (0.025 mol) in toluene (20 ml) is prepared separately.
-
The 2,6-dimethylaniline solution is added dropwise to the succinic anhydride solution with constant stirring.
-
The resulting mixture is stirred for approximately 1 hour and then left to stand for an additional hour at room temperature to ensure the completion of the reaction.[3][4]
-
To remove any unreacted 2,6-dimethylaniline, the mixture is treated with dilute hydrochloric acid.[3][4]
-
The resulting solid product is collected by suction filtration.
-
The solid is washed thoroughly with water to remove unreacted succinic anhydride and succinic acid.[3][4]
-
The final product, N-(2,6-dimethylphenyl)succinamic acid, can be recrystallized from ethanol to achieve a constant melting point.[4]
Synthesis of N-(2,6-Dimethylphenyl)succinimide[4]
Procedure:
-
N-(2,6-dimethylphenyl)succinamic acid is heated for 2 hours.
-
The reaction mixture is then allowed to cool slowly to room temperature.
-
This process yields crystals of N-(2,6-dimethylphenyl)succinimide.[4]
References
Spectroscopic Profile of 3-(2,6-Dimethylphenyl)propionic Acid: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-(2,6-Dimethylphenyl)propionic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally related compounds, including 3-phenylpropionic acid and various dimethyl-substituted aromatic compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -COOH | ~11-12 | Singlet (broad) | 1H | - |
| Ar-H (meta, para) | ~7.0-7.2 | Multiplet | 3H | - |
| -CH₂- (benzylic) | ~2.9-3.1 | Triplet | 2H | ~7-8 |
| -CH₂- (aliphatic) | ~2.6-2.8 | Triplet | 2H | ~7-8 |
| Ar-CH₃ | ~2.3 | Singlet | 6H | - |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| -COOH | ~178-180 |
| Ar-C (quaternary, substituted) | ~136-138 |
| Ar-C (quaternary, ipso) | ~134-136 |
| Ar-CH (meta) | ~128-130 |
| Ar-CH (para) | ~126-128 |
| -CH₂- (aliphatic) | ~34-36 |
| -CH₂- (benzylic) | ~28-30 |
| Ar-CH₃ | ~19-21 |
IR (Infrared) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (carboxylic acid) | 3300-2500 | Broad, Strong | O-H stretch |
| C-H (aromatic) | 3100-3000 | Medium | C-H stretch |
| C-H (aliphatic) | 2980-2850 | Medium to Strong | C-H stretch |
| C=O (carboxylic acid) | 1720-1700 | Strong | C=O stretch |
| C=C (aromatic) | 1600-1450 | Medium to Weak | C=C stretch |
| C-O (carboxylic acid) | 1320-1210 | Medium | C-O stretch |
| O-H (out-of-plane bend) | 950-910 | Broad, Medium | O-H bend |
MS (Mass Spectrometry) Data
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Relative Intensity | Proposed Fragment Ion |
| 178 | Moderate | [M]⁺ (Molecular Ion) |
| 133 | High | [M - COOH]⁺ |
| 105 | High | [C₈H₉]⁺ (Tropylium-like ion) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 45 | Moderate | [COOH]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2.1.2. Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 14 ppm.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 200 ppm.
-
2.1.3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on chemical shifts, multiplicities, and integration values.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2.2.2. Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
2.2.3. Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
2.3.1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
2.3.2. Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.
-
GC-MS Parameters (if used):
-
Injector temperature: 250 °C.
-
Column: A suitable capillary column (e.g., HP-5MS).
-
Oven temperature program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).
-
Carrier gas: Helium.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI).
-
Electron energy: 70 eV.
-
Mass range: m/z 40-400.
-
Ion source temperature: 200-250 °C.
-
2.3.3. Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak.
-
Identify the major fragment ions and propose fragmentation pathways based on the structure of the molecule.
-
Compare the obtained spectrum with spectral libraries for confirmation, if available.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide on the Potential Biological Activities of 3-(2,6-Dimethylphenyl)propionic Acid Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This technical guide explores the significant biological activities associated with derivatives of 3-(2,6-dimethylphenyl)propionic acid. The primary focus of current research and development involving this scaffold centers on its crucial role in the synthesis and activity of the peripherally acting opioid receptor modulator, Eluxadoline. This document provides a comprehensive overview of the pharmacological profile, mechanism of action, and relevant experimental protocols related to this key derivative.
Core Biological Activity: Modulation of Opioid Receptors
The most prominent biological activity identified for a derivative of this compound is the modulation of opioid receptors. Specifically, (2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid serves as a critical intermediate in the synthesis of Eluxadoline, a drug used for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1][2][3] Eluxadoline exhibits a mixed opioid receptor activity profile, acting as a mu-opioid receptor (μOR) and kappa-opioid receptor (κOR) agonist, and a delta-opioid receptor (δOR) antagonist.[4][5] This compound acts locally in the gastrointestinal tract to normalize bowel function.[1][5]
Table 1: Quantitative Biological Activity of Eluxadoline
| Compound | Target | Activity | Indication |
| Eluxadoline | Mu-opioid receptor (μOR) | Agonist | Irritable Bowel Syndrome with Diarrhea (IBS-D) |
| Kappa-opioid receptor (κOR) | Agonist | Irritable Bowel Syndrome with Diarrhea (IBS-D) | |
| Delta-opioid receptor (δOR) | Antagonist | Irritable Bowel Syndrome with Diarrhea (IBS-D) |
Mechanism of Action: Eluxadoline
Eluxadoline's therapeutic effect in IBS-D is a result of its combined activities on different opioid receptors in the gut.[5] Agonism at the μ-opioid receptors leads to reduced colonic motility and inhibition of fluid and ion secretion, which helps to control diarrhea.[4] The concurrent agonism at κ-opioid receptors is also thought to contribute to visceral analgesia, reducing abdominal pain associated with IBS-D.[5]
A key feature of Eluxadoline is its antagonistic activity at the δ-opioid receptor. This action is believed to counteract some of the undesirable effects of μ-opioid receptor agonism, such as constipation, and may also enhance the analgesic effects.[4][5] Due to its low oral bioavailability, Eluxadoline's actions are largely restricted to the periphery, minimizing central nervous system side effects.[6]
Experimental Protocols
The synthesis of Eluxadoline involves the coupling of the key intermediate, (S)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid, with another complex amine-containing moiety, followed by deprotection.
Key Synthetic Step: Amide Coupling [7]
-
Reactant Preparation: A mixture of (S)-2-tert-butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethyl-phenyl-propionic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and 1-hydroxybenzotriazole (HOBt) is prepared in a solvent mixture of dimethylformamide (DMF) and dichloromethane (DCM).
-
Coupling Reaction: To this stirring mixture, 5-({[2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl] -amino }-methyl)-2-methoxy-benzoic acid is added.
-
Reaction Conditions: The resulting mixture is stirred at room temperature overnight.
-
Work-up: The reaction is quenched with water, and the product is isolated.
Boc-Deprotection Step [7]
-
Reactant Preparation: The Boc-protected intermediate is dissolved in dichloromethane.
-
Deprotection: A solution of concentrated hydrochloric acid in water is added.
-
Reaction Conditions: The reaction mixture is heated to 35-40°C and stirred. Tetrahydrofuran (THF) and additional concentrated HCl may be added to facilitate the reaction, which is typically heated at 40°C for 2 hours.
-
Isolation: After completion, the reaction is diluted with water to precipitate the final product, Eluxadoline hydrochloride.
Other Potential Biological Activities
Conclusion
The derivatives of this compound hold significant biological potential, primarily demonstrated through their role as a cornerstone in the structure of the peripherally acting opioid modulator, Eluxadoline. The specific substitutions on the phenylpropionic acid scaffold are crucial for the compound's interaction with mu, kappa, and delta-opioid receptors, leading to its therapeutic efficacy in managing IBS-D. While other activities such as HIV protease inhibition have been suggested, the field is dominated by the successful clinical application related to gastrointestinal disorders. Further research into other derivatives of this scaffold could unveil new therapeutic opportunities.
References
- 1. jchr.org [jchr.org]
- 2. nbinno.com [nbinno.com]
- 3. veeprho.com [veeprho.com]
- 4. Eluxadoline | C32H35N5O5 | CID 11250029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. WO2018020450A2 - Process for the preparation of eluxadoline - Google Patents [patents.google.com]
The Role of 2,6-Dimethylphenyl Moieties in HIV Protease Inhibitor Synthesis: A Technical Guide
Introduction
While the role of 3-(2,6-dimethylphenyl)propionic acid in the synthesis of mainstream HIV protease inhibitors is not prominently documented in publicly available scientific literature, the structurally related 2,6-dimethylphenyl group is a critical pharmacophore in the design and synthesis of potent antiretroviral agents. This technical guide will provide an in-depth analysis of the role of a key derivative, 2,6-dimethylphenoxyacetic acid, in the synthesis of the FDA-approved HIV protease inhibitor, Lopinavir. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic chemistry, experimental protocols, and quantitative data associated with the incorporation of this essential chemical moiety.
The Significance of the 2,6-Dimethylphenyl Group in Lopinavir
Lopinavir is a potent HIV-1 protease inhibitor, administered as a co-formulation with Ritonavir (Kaletra®), which enhances its pharmacokinetic profile. The chemical structure of Lopinavir is (2S)-N-[(2S,4S,5S)-5-{[(2,6-dimethylphenoxy)acetyl]amino}-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide.[1][2] The 2,6-dimethylphenoxyacetyl group is a crucial component of the molecule, situated at the P2' position, which plays a significant role in the binding affinity and inhibitory activity of the drug against the HIV protease enzyme.[3]
The synthesis of Lopinavir involves the coupling of the core aminodiol intermediate with two side chains. The final synthetic step involves the condensation of (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide with an activated form of 2,6-dimethylphenoxyacetic acid.[1][4]
Synthetic Pathways and Experimental Protocols
The incorporation of the 2,6-dimethylphenoxyacetyl moiety is a critical step in the total synthesis of Lopinavir. Below are the detailed experimental protocols for the synthesis of the key intermediate, 2,6-dimethylphenoxyacetic acid, and its subsequent coupling to form Lopinavir.
Synthesis of 2,6-Dimethylphenoxyacetic Acid
This key intermediate is typically prepared from 2,6-dimethylphenol and a haloacetic acid derivative.[1][5]
Experimental Protocol:
-
Reaction Setup: To a solution of 2,6-dimethylphenol in a suitable solvent (e.g., water), add a strong base such as sodium hydroxide.
-
Addition of Chloroacetic Acid: To the resulting solution, add chloroacetic acid.
-
Reaction Conditions: Heat the reaction mixture and stir for a specified period to ensure the completion of the reaction.
-
Work-up and Isolation: After cooling, acidify the reaction mixture to precipitate the product. The crude 2,6-dimethylphenoxyacetic acid can then be filtered, washed, and purified by recrystallization.
Logical Relationship of Lopinavir Synthesis
References
- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lopinavir [drugfuture.com]
- 3. Synthesis and structure-activity relationships of a novel series of HIV-1 protease inhibitors encompassing ABT-378 (Lopinavir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lopinavir, A-157378.0, RS-346, ABT-378, Aluviran-药物合成数据库 [drugfuture.com]
- 5. asianpubs.org [asianpubs.org]
The Profen Story: A Technical Guide to the Discovery and Evolution of Arylpropionic Acid Derivatives in Medicine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of arylpropionic acid derivatives, a pivotal class of non-steroidal anti-inflammatory drugs (NSAIDs). From their origins as aspirin alternatives to their current status as globally recognized analgesics and anti-inflammatory agents, this document provides a comprehensive overview of their development, mechanism of action, and key experimental underpinnings.
A Legacy of Pain Relief: The Historical Context and Discovery
The journey of the "profens" began in the 1950s and 1960s amidst a quest for a safer alternative to aspirin for treating rheumatoid arthritis.[1] Researchers at Boots Pure Drug Co. in England, led by pharmacologist Stewart Adams and chemist John Nicholson, embarked on a mission to develop a non-steroidal anti-inflammatory drug with improved tolerability.[2][3] Their systematic research involved the synthesis and screening of over 600 compounds.[2] This extensive effort culminated in the discovery of 2-(4-isobutylphenyl) propionic acid, later named ibuprofen.[4]
The patent for ibuprofen was filed in 1961.[4] Initially available by prescription in the United Kingdom in 1969 for rheumatoid arthritis, it was later approved in the United States in 1974.[5] A significant milestone was reached in the early 1980s when ibuprofen became the first NSAID, other than aspirin, to be granted over-the-counter (OTC) status in both the UK and the US.[5] An interesting historical footnote is that Dr. Stewart Adams first personally confirmed the drug's efficacy on a hangover.[1]
Following the success of ibuprofen, other arylpropionic acid derivatives, collectively known as "profens," were developed and introduced into clinical practice. These include naproxen, ketoprofen, and flurbiprofen, among others, each with its own distinct pharmacokinetic and pharmacodynamic profile.[6]
Mechanism of Action: Taming the Inflammatory Cascade
The primary mechanism of action for arylpropionic acid derivatives, and NSAIDs in general, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[7]
The therapeutic effects of profens are largely attributed to their inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of the protective functions of COX-1.[7] The varying selectivity of different profens for COX-1 versus COX-2 contributes to their individual efficacy and side-effect profiles.
The Arachidonic Acid Signaling Pathway
The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of intervention for arylpropionic acid derivatives.
Stereochemistry and Chiral Inversion
Arylpropionic acid derivatives possess a chiral center, meaning they exist as two non-superimposable mirror images, or enantiomers: the (S)- and (R)-enantiomers. The pharmacological activity, particularly COX inhibition, resides almost exclusively in the (S)-enantiomer.[5] For instance, (S)-ibuprofen is the more biologically active form.[5]
A unique metabolic feature of many profens is the unidirectional chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer in vivo.[5] This conversion is facilitated by a series of enzymes, including acyl-CoA-synthetase and 2-arylpropionyl-CoA epimerase.[5][9] This metabolic process effectively increases the concentration of the active enantiomer at the site of action.
Quantitative Pharmacology
The following tables summarize key quantitative data for several common arylpropionic acid derivatives, providing a comparative overview of their COX inhibition, pharmacokinetic properties, and clinical efficacy.
Table 1: In Vitro COX-1 and COX-2 Inhibition (IC50 Values)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 1.3 - 13 | 0.3 - 18 | ~1 |
| Naproxen | 0.6 - 5.5 | 0.9 - 9.1 | ~1 |
| Ketoprofen | 0.3 - 2.5 | 1.6 - 7.9 | ~0.2-1.5 |
| Flurbiprofen | 0.1 - 0.5 | 0.3 - 1.2 | ~0.3-1.6 |
| Celecoxib (Reference) | >100 | 0.04 | >2500 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented are aggregated from multiple sources for comparative purposes.
Table 2: Comparative Pharmacokinetic Parameters
| Drug | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (hours) |
| Ibuprofen | 80-100 | >99 | 1.8 - 2.5 |
| Naproxen | 95 | >99 | 12 - 17 |
| Ketoprofen | 90 | >99 | 1.5 - 2.5 |
| Flurbiprofen | >95 | >99 | 3 - 4 |
Table 3: Comparative Clinical Efficacy
| Parameter | Ibuprofen | Naproxen | Ketoprofen |
| Typical Analgesic Dose | 200-400 mg | 220-550 mg | 25-50 mg |
| Onset of Analgesia | ~30 minutes | ~60 minutes | ~30 minutes |
| Duration of Action | 4-6 hours | 8-12 hours | 4-6 hours |
| Notes on Efficacy | Generally considered to have a favorable balance of efficacy and safety for mild to moderate pain. | Longer duration of action makes it suitable for chronic conditions. | Some studies suggest superior efficacy for certain types of pain, such as rheumatoid arthritis, compared to ibuprofen.[10][11] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments in the research and development of arylpropionic acid derivatives.
Synthesis of Ibuprofen: The Boots-Hoechst-Celanese (BHC) Process
The BHC process is a more modern and "greener" three-step synthesis of ibuprofen compared to the original six-step Boots process.
Step 1: Friedel-Crafts Acylation
-
Reactants: Isobutylbenzene and acetic anhydride.
-
Catalyst: Hydrogen fluoride (HF).
-
Procedure: Isobutylbenzene is acylated with acetic anhydride in the presence of HF to produce 4'-isobutylacetophenone. The HF serves as both a catalyst and a solvent and can be recycled.
-
Product: 4'-isobutylacetophenone.
Step 2: Hydrogenation
-
Reactant: 4'-isobutylacetophenone.
-
Catalyst: Palladium on carbon (Pd/C).
-
Procedure: The ketone group of 4'-isobutylacetophenone is reduced to a secondary alcohol using catalytic hydrogenation.
-
Product: 1-(4-isobutylphenyl)ethanol.
Step 3: Carbonylation
-
Reactant: 1-(4-isobutylphenyl)ethanol.
-
Catalyst: Palladium complex.
-
Procedure: The alcohol is carbonylated in the presence of a palladium catalyst and carbon monoxide to form ibuprofen.
-
Product: Ibuprofen.
In Vitro COX Inhibition Assay
This protocol outlines a general method for determining the IC50 values of a test compound against COX-1 and COX-2.
-
Materials: Purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), a detection system (e.g., colorimetric or fluorometric probe), test compound, and a reference NSAID (e.g., celecoxib for COX-2 selectivity).
-
Procedure:
-
The COX enzyme is pre-incubated with various concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The formation of prostaglandin G2 (the initial product of the COX reaction) is measured over time using a suitable detection method.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[12][13]
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
The test compound is administered orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a known NSAID.
-
After a set period (e.g., 60 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for the treated groups compared to the control group.[14][15]
-
Drug Discovery and Development Workflow
The development of a new arylpropionic acid derivative, or any new drug, follows a structured and rigorous process from initial discovery to market approval.
Conclusion and Future Directions
The discovery and development of arylpropionic acid derivatives have revolutionized the management of pain and inflammation. From the pioneering work on ibuprofen to the ongoing research into novel applications, the "profens" continue to be a cornerstone of modern pharmacotherapy. Future research in this area is likely to focus on the development of compounds with enhanced COX-2 selectivity to minimize gastrointestinal side effects, as well as exploring the potential of these molecules in other therapeutic areas, such as oncology and neurodegenerative diseases.[16] The rich history and well-established scientific principles of arylpropionic acid derivatives provide a solid foundation for continued innovation in the field of anti-inflammatory medicine.
References
- 1. How the Scientist Who Invented Ibuprofen Accidentally Discovered It Was Great for Hangovers [mentalfloss.com]
- 2. smithsonianmag.com [smithsonianmag.com]
- 3. invent.org [invent.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. Profen (drug class) - Wikipedia [en.wikipedia.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]
- 9. Metabolic stereoisomeric inversion of ibuprofen in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Efficacy of Ketoprofen and Ibuprofen in Treating Pain in Patients with Rheumatoid Arthritis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinexprheumatol.org [clinexprheumatol.org]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Peptide Coupling of 3-(2,6-Dimethylphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a comparative analysis of various peptide coupling methods for the sterically hindered carboxylic acid, 3-(2,6-dimethylphenyl)propionic acid. The inherent steric hindrance due to the ortho-dimethyl substitution on the phenyl ring presents a significant challenge for amide bond formation, often leading to low yields and slow reaction times with standard coupling reagents. This document outlines effective strategies to overcome these challenges.
Introduction to Challenges in Coupling Sterically Hindered Acids
The formation of a peptide (amide) bond involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[1] With sterically hindered carboxylic acids like this compound, the bulky substituents near the carboxyl group impede the approach of both the activating agent and the amine, necessitating the use of highly reactive coupling reagents and optimized reaction conditions.[2][3] Common issues include incomplete reactions, the need for extended reaction times, and the potential for side reactions, including racemization if chiral amines are used.[3][4]
Recommended Peptide Coupling Methods
Several classes of coupling reagents have demonstrated efficacy in overcoming the steric hindrance associated with acids like this compound. These include phosphonium salts, aminium/uronium salts, and methods that proceed via highly reactive intermediates such as acyl fluorides.
Comparative Analysis of Recommended Coupling Reagents
The selection of an appropriate coupling method is critical for achieving high yields and purity. The following table summarizes the key characteristics of the recommended reagents for the coupling of this compound.
| Coupling Reagent/Method | Reagent Type | Typical Additive | Key Advantages | Potential Disadvantages | Typical Yields (Hindered Couplings) |
| HATU | Aminium/Uronium Salt | HOAt | High reactivity, fast reaction times, low racemization.[3] | Higher cost, potential for side reactions if not used correctly. | Good to Excellent |
| PyBOP | Phosphonium Salt | HOBt | Good reactivity, stable reagent, less prone to guanidinylation side reactions compared to uronium salts.[3] | Can be less reactive than HATU for extremely hindered substrates. | Moderate to Good |
| EDC/HOBt | Carbodiimide | HOBt | Water-soluble byproducts (with EDC), cost-effective. | Generally lower reactivity for hindered substrates, longer reaction times may be needed. | Variable, can be low |
| Acyl Fluoride Method | In situ generation | (e.g., Cyanuric fluoride, DAST) | Forms highly reactive intermediate, effective for extremely hindered systems, minimizes steric hindrance at the activated carbonyl.[5] | Reagents can be toxic or corrosive, requires careful handling. | Good to Excellent |
Experimental Protocols
The following are detailed protocols for the coupling of this compound with a generic primary amine (R-NH₂). Note: These are starting-point protocols and may require optimization based on the specific amine used.
Protocol 1: Coupling using HATU
This protocol is recommended as the first choice for coupling this compound due to the high reactivity of HATU.
Materials:
-
This compound
-
Amine (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add the amine (R-NH₂) (1.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (if the product is not acid-labile), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling using PyBOP
PyBOP is a reliable alternative to HATU, offering good yields for many sterically hindered couplings.
Materials:
-
This compound
-
Amine (R-NH₂)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), PyBOP (1.2 eq), and the amine (R-NH₂) (1.1 eq) in anhydrous DMF or DCM.
-
Add DIPEA or TEA (3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate or DCM.
-
Wash the organic phase with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Coupling using EDC/HOBt
This classic carbodiimide-mediated coupling is a more economical option, though it may require longer reaction times for hindered substrates.
Materials:
-
This compound
-
Amine (R-NH₂)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) (optional, if amine salt is used)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.0 eq) in anhydrous DCM or DMF, add EDC·HCl (1.2 eq).
-
If the amine is provided as a hydrochloride salt, add DIPEA (1.1 eq).
-
Stir the mixture at room temperature for 12-48 hours, monitoring by TLC or LC-MS.
-
After completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
Protocol 4: Acyl Fluoride Method
For exceptionally challenging couplings, conversion of the carboxylic acid to the highly reactive acyl fluoride intermediate can be effective.
Materials:
-
This compound
-
Cyanuric fluoride or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Pyridine or DIPEA
-
Amine (R-NH₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Step A: Formation of the Acyl Fluoride
-
In a fume hood, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add cyanuric fluoride (0.5 eq) and pyridine (1.1 eq). Caution: Cyanuric fluoride is toxic and moisture-sensitive.
-
Stir the reaction at room temperature for 1-2 hours. The formation of the acyl fluoride can be monitored by IR spectroscopy (C=O stretch at ~1840 cm⁻¹) or ¹⁹F NMR.
Step B: Amide Formation
-
Cool the solution containing the in situ generated acyl fluoride to 0 °C.
-
Add the amine (R-NH₂) (1.1 eq) and an additional equivalent of pyridine or DIPEA.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with 1 M HCl (if compatible), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualized Workflows and Mechanisms
The following diagrams illustrate the general experimental workflows and the fundamental mechanism of peptide bond formation.
Caption: General experimental workflow for peptide coupling.
Caption: General mechanism of peptide bond formation.
References
Protecting Group Strategies for the Synthesis of 3-(2,6-Dimethylphenyl)propionic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-(2,6-dimethylphenyl)propionic acid, a valuable building block in medicinal chemistry, notably in the development of peptide analogs as retroviral protease inhibitors.[1] The sterically hindered nature of the 2,6-disubstituted phenyl ring necessitates careful consideration of protecting group strategies to achieve efficient synthesis. This guide outlines two primary protecting group approaches: the malonic ester synthesis, which utilizes an inherent ester protecting group, and the direct esterification-hydrolysis of the carboxylic acid. Additionally, a protecting-group-free alternative route via the Knoevenagel condensation is presented.
Data Presentation
The following tables summarize quantitative data for the key transformations involved in the synthesis of this compound and its protected forms.
Table 1: Malonic Ester Synthesis Data
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alkylation | Diethyl malonate, 2,6-Dimethylbenzyl bromide | Sodium ethoxide, Ethanol | Reflux | 12-16 | 85-92 (analogous) | [2] |
| Hydrolysis & Decarboxylation | Diethyl (2,6-dimethylbenzyl)malonate | HBr, Acetic acid | Reflux | 4-6 | ~63 (analogous) | [3] |
Table 2: Fischer Esterification and Hydrolysis Data
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Esterification (Methyl Ester) | This compound, Methanol | Sulfuric acid (catalytic) | Reflux | 4-8 | 90 (typical) | [4] |
| Hydrolysis (Methyl Ester) | Methyl 3-(2,6-dimethylphenyl)propionate | LiOH, THF/Water | Reflux | 3 | >95 (typical) | [5][6] |
Table 3: Protecting-Group-Free Synthesis via Knoevenagel Condensation Data
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Knoevenagel Condensation | 2,6-Dimethylbenzaldehyde, Malonic acid | Pyridine, Piperidine | Water bath | 4 | 85-95 (typical) | [7][8] |
| Reduction of Cinnamic Acid | 3-(2,6-Dimethylphenyl)cinnamic acid | H₂, Pd/C, Methanol | Room Temperature | 5 | >95 (typical) | [9] |
Experimental Protocols
Strategy 1: Malonic Ester Synthesis (Inherent Ester Protection)
This strategy utilizes diethyl malonate as a C2-synthon, with the ethyl esters serving as protecting groups for the carboxylic acid functionality. The synthesis involves the alkylation of diethyl malonate with 2,6-dimethylbenzyl bromide, followed by hydrolysis and decarboxylation.
Protocol 1.1: Synthesis of Diethyl (2,6-dimethylbenzyl)malonate
-
Reagents and Materials:
-
Diethyl malonate
-
2,6-Dimethylbenzyl bromide
-
Sodium metal
-
Absolute ethanol
-
Toluene
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere.
-
Once all the sodium has reacted, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
Add a solution of 2,6-dimethylbenzyl bromide (1.0 eq) in a minimal amount of absolute ethanol.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude diethyl (2,6-dimethylbenzyl)malonate.
-
Purify the crude product by vacuum distillation. An analogous synthesis of diethyl 2-(2,6-diethyl-4-methylbenzene) malonate reports yields of 85-92%.[2]
-
Protocol 1.2: Hydrolysis and Decarboxylation to this compound
-
Reagents and Materials:
-
Diethyl (2,6-dimethylbenzyl)malonate
-
Hydrobromic acid (48%)
-
Glacial acetic acid
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, combine diethyl (2,6-dimethylbenzyl)malonate (1.0 eq), glacial acetic acid, and 48% hydrobromic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Acidify the combined aqueous layers with concentrated hydrochloric acid to precipitate the product.
-
Extract the acidified aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. A similar hydrolysis of a substituted malonate reports a yield of approximately 63%.[3]
-
Strategy 2: Direct Protection and Deprotection of the Carboxylic Acid
This approach involves the direct synthesis of this compound, followed by protection as an ester (e.g., methyl ester via Fischer esterification) to facilitate further synthetic manipulations, and subsequent deprotection via hydrolysis.
Protocol 2.1: Fischer Esterification to Methyl 3-(2,6-Dimethylphenyl)propionate
-
Reagents and Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux for 4-8 hours. The reaction should be monitored by TLC or GC for the disappearance of the starting material. Due to steric hindrance, longer reaction times may be necessary compared to unhindered carboxylic acids.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-(2,6-dimethylphenyl)propionate. Typical yields for Fischer esterification are around 90%.[4]
-
Protocol 2.2: Hydrolysis of Methyl 3-(2,6-Dimethylphenyl)propionate
-
Reagents and Materials:
-
Methyl 3-(2,6-dimethylphenyl)propionate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve methyl 3-(2,6-dimethylphenyl)propionate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.1-1.5 eq).
-
Heat the mixture to reflux for 3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. This method typically provides near-quantitative yields.[5][6]
-
Strategy 3: Protecting-Group-Free Synthesis via Knoevenagel Condensation
This route avoids the use of protecting groups by constructing the propionic acid side chain from 2,6-dimethylbenzaldehyde.
Protocol 3.1: Synthesis of 3-(2,6-Dimethylphenyl)cinnamic Acid via Knoevenagel Condensation (Doebner Modification)
-
Reagents and Materials:
-
2,6-Dimethylbenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Hydrochloric acid (concentrated)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,6-dimethylbenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine.
-
Add a catalytic amount of piperidine (a few drops).
-
Heat the mixture on a water bath for 4 hours. The evolution of carbon dioxide should be observed.
-
Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain 3-(2,6-dimethylphenyl)cinnamic acid. Yields for this reaction are typically high, in the range of 85-95%.[7][8]
-
Protocol 3.2: Reduction to this compound
-
Reagents and Materials:
-
3-(2,6-Dimethylphenyl)cinnamic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
-
Procedure:
-
Dissolve 3-(2,6-dimethylphenyl)cinnamic acid (1.0 eq) in methanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 5 hours, or until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. This reduction is typically quantitative.[9]
-
Visualization of Synthetic Strategies
Figure 1. Comparative workflow of protecting group strategies for the synthesis of this compound.
Figure 2. General experimental workflow for the synthesis of this compound.
Figure 3. Logical relationships in choosing a synthetic strategy for this compound.
References
- 1. youtube.com [youtube.com]
- 2. 2,6-Dimethylbenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. athabascau.ca [athabascau.ca]
- 6. benchchem.com [benchchem.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. ias.ac.in [ias.ac.in]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Synthesizing Peptide Analogs with 3-(2,6-Dimethylphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide structures is a powerful strategy in drug discovery and development. These modifications can enhance peptide stability, improve receptor affinity and selectivity, and introduce novel functionalities. 3-(2,6-Dimethylphenyl)propionic acid is a sterically hindered building block that, when incorporated into a peptide backbone, can restrict conformational flexibility and modulate biological activity. This document provides a detailed experimental protocol for the synthesis of peptide analogs containing this compound using solid-phase peptide synthesis (SPPS).
The primary challenge in incorporating bulky, non-natural amino acids like this compound is the potential for incomplete coupling reactions due to steric hindrance.[1][2] Therefore, the selection of appropriate coupling reagents and optimized reaction conditions is critical for successful synthesis.[2] This protocol outlines the use of high-efficiency coupling reagents to overcome these challenges.
Data Presentation
The following tables summarize representative data for the synthesis and characterization of a peptide analog incorporating a sterically hindered, non-natural amino acid similar to this compound. This data is based on the synthesis of an enkephalin analog with (2S)-2-methyl-3-(2',6'-dimethyl-4'-hydroxyphenyl)-propionic acid (Mdp).[1]
Table 1: Reagents for Peptide Synthesis
| Reagent | Supplier | Purity |
| Rink Amide MBHA Resin | Major Supplier A | 99% |
| Fmoc-D-Ala-OH | Major Supplier B | >98% |
| Fmoc-Gly-OH | Major Supplier A | >99% |
| Fmoc-Phe-OH | Major Supplier C | >98% |
| Fmoc-Leu-OH | Major Supplier B | >99% |
| This compound | Major Supplier D | >97% |
| HATU | Major Supplier A | >99% |
| HOBt | Major Supplier B | >99% |
| N,N-Diisopropylethylamine (DIPEA) | Major Supplier C | >99.5% |
| Piperidine | Major Supplier A | >99% |
| N,N-Dimethylformamide (DMF) | Major Supplier B | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Major Supplier C | ACS Grade |
| Trifluoroacetic acid (TFA) | Major Supplier A | >99.5% |
| Triisopropylsilane (TIS) | Major Supplier B | >98% |
| Acetonitrile (ACN) | Major Supplier C | HPLC Grade |
Table 2: HPLC Purification and Analysis Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
Table 3: Characterization of a Representative Peptide Analog
| Peptide Sequence | Calculated Mass (Da) | Observed Mass (ESI-MS) (Da) | Purity (HPLC) |
| Mdp-D-Ala-Gly-Phe-Leu-NH2 | 624.8 | 625.4 [M+H]+ | >95% |
Data is representative and based on the synthesis of a similar peptide analog as described in the literature.[1]
Experimental Protocols
This section provides a detailed methodology for the manual solid-phase synthesis of a pentapeptide analog incorporating this compound at the N-terminus, with the representative sequence: (3-(2,6-Dimethylphenyl)propionyl)-D-Ala-Gly-Phe-Leu-NH₂.
Materials
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
Fmoc-protected amino acids (D-Ala, Gly, Phe, Leu)
-
This compound
-
Coupling reagents: HATU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% Piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS
-
Ether (cold, for precipitation)
-
HPLC purification system and solvents
Procedure
1. Resin Preparation and Swelling a. Place the Rink Amide MBHA resin (e.g., 0.1 mmol scale) in a fritted syringe reaction vessel. b. Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation. c. Drain the DMF from the reaction vessel.
2. First Amino Acid Coupling (Fmoc-Leu-OH) a. In a separate vial, dissolve Fmoc-Leu-OH (4 equivalents), HATU (3.9 equivalents), and HOBt (4 equivalents) in a minimal amount of DMF. b. Add DIPEA (8 equivalents) to the activation mixture and vortex for 1-2 minutes. c. Add the activated amino acid solution to the swollen resin. d. Agitate the reaction vessel for 2 hours at room temperature. e. Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x). f. Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by a yellow color, is desired).
3. Fmoc Deprotection a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the deprotection solution. d. Repeat the deprotection step with fresh 20% piperidine in DMF for 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
4. Subsequent Amino Acid Couplings (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH) a. Repeat steps 2 and 3 for each of the subsequent amino acids in the sequence.
5. Coupling of this compound a. After the final Fmoc deprotection of the N-terminal D-Ala, wash the resin as described in step 3e. b. In a separate vial, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and HOBt (4 equivalents) in DMF. c. Add DIPEA (8 equivalents) to the activation mixture and vortex. d. Add the activated solution to the resin and agitate for 4-6 hours, or until the Kaiser test is negative. Due to the steric hindrance of this residue, a longer coupling time and potentially a double coupling may be necessary. e. Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x). f. Dry the resin under vacuum for at least 1 hour.
6. Cleavage and Deprotection a. Transfer the dried resin to a round-bottom flask. b. Add the cleavage cocktail (95% TFA, 2.5% Water, 2.5% TIS) to the resin (approximately 10 mL per 0.1 mmol of resin). c. Gently swirl the mixture and allow the reaction to proceed for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Wash the resin with a small amount of fresh TFA. f. Concentrate the combined filtrate under a gentle stream of nitrogen.
7. Peptide Precipitation and Purification a. Precipitate the crude peptide by adding the concentrated TFA solution to a centrifuge tube containing cold diethyl ether. b. Centrifuge the mixture to pellet the peptide. c. Decant the ether and wash the peptide pellet with cold ether two more times. d. Dry the crude peptide pellet under vacuum. e. Purify the crude peptide by reverse-phase HPLC using the parameters outlined in Table 2. f. Collect the fractions containing the pure peptide and confirm the molecular weight using mass spectrometry. g. Lyophilize the pure fractions to obtain the final peptide analog as a white powder.
Visualizations
Caption: Workflow for the solid-phase synthesis of peptide analogs.
Caption: Modulation of peptide-receptor signaling by unnatural amino acids.
References
Application Notes and Protocols for the Purification of 3-(2,6-Dimethylphenyl)propionic Acid Derivatives by HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 3-(2,6-dimethylphenyl)propionic acid and its derivatives using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be adaptable for both analytical and preparative scale separations, including chiral resolutions, which are critical in drug development and stereoselective synthesis.
Introduction
This compound and its derivatives are a class of compounds with significant interest in pharmaceutical research due to their structural similarity to known active pharmaceutical ingredients (APIs). As with many biologically active molecules, the purification and isolation of specific isomers or the removal of process-related impurities are crucial steps to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving the high purity required for these applications. This document outlines protocols for both reversed-phase and chiral HPLC for the purification of these compounds.
Data Presentation
The following tables summarize typical quantitative data obtained during the HPLC purification of a representative this compound derivative. These values are illustrative and may vary depending on the specific derivative and the exact chromatographic conditions used.
Table 1: Analytical Reversed-Phase HPLC of a this compound Derivative
| Parameter | Value |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time | 6.8 min |
| Purity (Crude) | 85% |
| Purity (Purified) | >99% |
| Recovery | 92% |
Table 2: Preparative Reversed-Phase HPLC for Scale-Up Purification
| Parameter | Value |
| Column | C18 (250 x 21.2 mm, 10 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 20 mL/min |
| Loading | 150 mg of crude product |
| Purity Achieved | >98.5% |
| Yield | 88% |
Table 3: Chiral Separation of a Racemic this compound Derivative
| Parameter | Value |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1 v/v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 9.2 min |
| Retention Time (Enantiomer 2) | 11.5 min |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (ee) | >99% after separation |
Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC for Purity Assessment
This protocol is suitable for determining the purity of a synthesized this compound derivative.
1. Materials and Reagents:
-
This compound derivative sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (reagent grade)
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
2. Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
3. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile and water (60:40 v/v) and adding 0.1% formic acid.
-
Degas the mobile phase using sonication or vacuum filtration.
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
6. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the separation and record the chromatogram.
-
Integrate the peaks to determine the purity of the sample.
Protocol 2: Preparative Reversed-Phase HPLC for Purification
This protocol is designed for the purification of larger quantities of the target compound.
1. Materials and Reagents:
-
Crude this compound derivative
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (reagent grade)
-
Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm)
2. Instrumentation:
-
Preparative HPLC system with a high-pressure gradient pump, a UV detector, and a fraction collector.
3. Mobile Phase Preparation:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
Degas both solvents before use.
4. Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., a mixture of mobile phase components). The concentration will depend on the loading capacity of the column.
5. Chromatographic Conditions:
-
Column: Preparative C18 (e.g., 250 x 21.2 mm, 10 µm)
-
Flow Rate: 20 mL/min
-
Detection Wavelength: 220 nm
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
6. Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the dissolved crude sample.
-
Run the gradient program and collect fractions based on the UV detector signal corresponding to the target compound's peak.
-
Analyze the collected fractions for purity using the analytical HPLC method (Protocol 1).
-
Pool the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Chiral HPLC for Enantiomeric Separation
This protocol is for the separation of enantiomers of a chiral this compound derivative.
1. Materials and Reagents:
-
Racemic sample of the this compound derivative
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic Acid (TFA)
-
Chiral stationary phase (CSP) column (e.g., based on cellulose or amylose derivatives)
2. Instrumentation:
-
HPLC system with a UV detector.
3. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane, isopropanol, and TFA in the desired ratio (e.g., 90:10:0.1 v/v/v).
-
Degas the mobile phase.
4. Sample Preparation:
-
Dissolve the racemic sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
5. Chromatographic Conditions:
-
Column: Polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol:TFA (90:10:0.1 v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
6. Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is obtained.
-
Inject the sample.
-
Monitor the chromatogram for the separation of the two enantiomers.
-
Calculate the resolution (Rs) and enantiomeric excess (ee) of the separation.
Visualizations
Caption: A generalized workflow for the preparative HPLC purification of this compound derivatives.
Caption: Logical relationship in chiral HPLC separation of enantiomers.
Application Notes and Protocols for the Recrystallization of 3-(2,6-Dimethylphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,6-Dimethylphenyl)propionic acid is a carboxylic acid derivative with potential applications in pharmaceutical research and development. As with many active pharmaceutical ingredients (APIs), achieving high purity is critical for ensuring safety and efficacy. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides detailed application notes and protocols for the recrystallization of this compound, offering guidance on solvent selection, experimental procedures, and data interpretation.
Principle of Recrystallization
Recrystallization is a purification method based on the differential solubility of a compound and its impurities in a chosen solvent system. The core principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor) or are removed via hot filtration if they are insoluble. The slow and controlled formation of crystals is key to achieving high purity, as the molecules of the target compound selectively incorporate into the growing crystal lattice, excluding impurities.
Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution of the crude material.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize the recovery of the purified crystals.
-
Appropriate boiling point: The solvent's boiling point should be low enough to be easily removed from the purified crystals but not so low that it evaporates too quickly during dissolution.
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should be volatile enough to be easily removed from the crystals during the drying process.
-
Safety: The solvent should have a low toxicity and flammability profile.
Based on the chemical structure of this compound (an aromatic carboxylic acid), suitable solvents and solvent systems to investigate include:
-
Single Solvents: Alcohols (e.g., ethanol, methanol), water, and toluene.
-
Mixed Solvents (Solvent/Anti-solvent): Toluene/hexane, ethanol/water. Mixed solvent systems are particularly useful when a single solvent does not meet all the ideal solubility criteria.
Data Presentation: Solubility Profile
The following table provides an illustrative summary of the expected solubility behavior of this compound in various solvents at different temperatures. Note: This data is estimated based on the general principles of solubility for aromatic carboxylic acids and should be experimentally verified for this specific compound.
| Solvent System | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | Low | Moderate | Potentially suitable, may require a large volume of solvent. |
| Ethanol | Moderate | High | Good potential, may be used as a single solvent. |
| Methanol | High | Very High | May be too good of a solvent, leading to lower recovery. |
| Toluene | Low | High | Good potential, especially for removing non-polar impurities. |
| Hexane | Very Low | Low | Likely unsuitable as a primary solvent, but excellent as an anti-solvent. |
| Ethanol/Water (e.g., 80:20) | Low | High | Excellent potential for fine-tuning solubility and maximizing yield. |
| Toluene/Hexane (e.g., 1:1) | Low | High | Excellent potential, particularly for purification from related organic impurities. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol describes a general procedure for the recrystallization of this compound using a single solvent (e.g., ethanol or toluene).
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., 95% Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place approximately 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar or a boiling chip to the flask.
-
Add a minimal amount of the selected solvent (e.g., 5-10 mL of 95% ethanol) to the flask.
-
Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.
-
Continue adding the solvent dropwise until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present after the dissolution step, perform a hot gravity filtration.
-
Preheat a separate Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the heat source.
-
Quickly pour the hot solution through the preheated funnel into the clean flask. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Continue to draw air through the Buchner funnel to partially dry the crystals.
-
Transfer the crystals to a watch glass or a drying dish and allow them to air dry completely, or dry them in a vacuum oven at a temperature below the melting point of the compound.
-
Protocol 2: Mixed-Solvent Recrystallization
This protocol is suitable when a single solvent is not ideal. A common and effective mixed-solvent system for aromatic acids is an alcohol-water mixture.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Ethanol)
-
"Poor" solvent (e.g., Deionized Water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place approximately 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.
-
Add the "good" solvent (ethanol) dropwise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
-
Addition of Anti-solvent:
-
While keeping the solution hot, add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the "good" solvent (ethanol) until the solution becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of an ice-cold mixture of the recrystallization solvents in the appropriate ratio.
-
-
Drying:
-
Dry the purified crystals as described in the single-solvent protocol.
-
Visualizations
Experimental Workflow for Recrystallizationdot
// Nodes start [label="Start: Crude this compound", fillcolor="#F1F3F4"]; dissolution [label="1. Dissolution\nAdd minimal hot solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hot_filtration_check [label="Insoluble Impurities?", shape=diamond, fillcolor="#FBBC05"]; hot_filtration [label="2. Hot Filtration\nRemove insoluble impurities", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cooling [label="3. Cooling\nAllow to cool slowly to room temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; ice_bath [label="4. Ice Bath\nMaximize crystal formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vacuum_filtration [label="5. Vacuum Filtration\nCollect crystals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; washing [label="6. Washing\nWash with ice-cold solvent", fillcolor="#FBBC05"]; drying [label="7. Drying\nAir dry or use vacuum oven", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Pure Crystalline Product", fillcolor="#F1F3F4"]; mother_liquor [label="Mother Liquor (contains soluble impurities)", shape=note, fillcolor="#F1F3F4"];
// Edges start -> dissolution; dissolution -> hot_filtration_check; hot_filtration_check -> hot_filtration [label="Yes"]; hot_filtration_check -> cooling [label="No"]; hot_filtration -> cooling; cooling -> ice_bath; ice_bath -> vacuum_filtration; vacuum_filtration -> washing; vacuum_filtration -> mother_liquor [style=dashed]; washing -> drying; drying -> end; }
Application Note: Chiral Separation of 3-(2,6-Dimethylphenyl)propionic Acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2,6-Dimethylphenyl)propionic acid is a chiral carboxylic acid. As with many chiral compounds in the pharmaceutical industry, its enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, the development of robust and efficient methods for the enantioselective separation and quantification of its enantiomers is crucial for drug development, quality control, and pharmacokinetic studies. This application note provides a detailed overview of established methodologies for the chiral separation of profen analogs, which are directly applicable to this compound, using High-Performance Liquid Chromatography (HPLC).
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is most commonly achieved using a chiral stationary phase (CSP).[1][2] CSPs are designed to have specific three-dimensional structures that interact differently with the enantiomers of a chiral molecule. This differential interaction leads to different retention times for each enantiomer on the chromatographic column, allowing for their separation and quantification. The choice of the CSP and the mobile phase is critical for achieving successful enantioseparation.[1][3]
Recommended Chromatographic Techniques and Chiral Stationary Phases
Based on extensive studies on arylpropionic acid derivatives (profens), several types of CSPs have proven effective for their chiral resolution. These are broadly categorized as:
-
Polysaccharide-based CSPs: These are the most widely used CSPs for a broad range of chiral compounds.[1] They are based on cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate). These phases often provide excellent enantioselectivity for profens under normal-phase, reversed-phase, or polar organic modes.[1][3]
-
Pirkle-type CSPs: These CSPs, such as the Whelk-O 1, are based on the principle of forming diastereomeric complexes between the analyte and the chiral selector through π-π interactions, hydrogen bonding, and dipole-dipole interactions.[4] They are known for their durability and broad applicability, including for NSAIDs.[4]
-
Protein-based CSPs: Immobilized proteins like alpha-1-acid glycoprotein (AGP), bovine serum albumin (BSA), and cellobiohydrolases can also be used for chiral separations.[1] They offer unique selectivities but can be more sensitive to mobile phase composition and temperature.[1]
-
Anion-Exchanger CSPs: For acidic compounds like this compound, anion-exchanger CSPs such as CHIRALPAK QN-AX and QD-AX can provide excellent enantioselectivity.[5] The separation mechanism is based on the ionic exchange between the anionic analyte and the positively charged chiral selector.[5]
Data Presentation: Representative Chiral Separations of Profen Analogs
The following tables summarize typical chromatographic conditions and results for the chiral separation of common profen analogs. These methods serve as a starting point for developing a specific method for this compound.
Table 1: HPLC Conditions for Enantiomeric Separation of Ibuprofen
| Parameter | Method 1 |
| Chiral Stationary Phase | Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm[6] |
| Mobile Phase | n-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm[6] |
| Injection Volume | 20 µL[6] |
Table 2: HPLC Conditions for Enantiomeric Separation of Naproxen
| Parameter | Method 1 |
| Chiral Stationary Phase | Lux Amylose-1[6] |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm[6] |
| Mobile Phase | Methanol:Water:Acetic acid (details not specified) |
| Flow Rate | Not specified |
| Column Temperature | Not specified |
| Detection Wavelength | Not specified |
| Injection Volume | Not specified |
Experimental Protocols
This section provides a detailed protocol for the chiral separation of a generic arylpropionic acid, which can be readily adapted for this compound.
Protocol 1: Chiral HPLC Separation using a Polysaccharide-based CSP (Normal Phase)
1. Materials and Reagents:
-
Racemic this compound standard
-
(S)- and (R)-enantiomer standards (if available, for peak identification)
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol (IPA) or ethanol
-
Trifluoroacetic acid (TFA) or acetic acid (as a mobile phase additive)
-
Chiralcel OD-H, OJ-H, or Lux Amylose-1 column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Instrument and Conditions:
-
HPLC system with a UV detector
-
Mobile Phase: A starting mobile phase could be n-hexane:IPA:TFA (90:10:0.1, v/v/v). The ratio of n-hexane to IPA can be adjusted to optimize retention and resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (can be varied to improve separation)
-
Detection Wavelength: 220 nm or 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
If available, prepare individual solutions of the (S)- and (R)-enantiomers in the mobile phase to determine the elution order.
-
For pharmaceutical formulations, dissolve the sample in the mobile phase to the desired concentration, sonicate, and filter through a 0.45 µm syringe filter before injection.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the individual enantiomer solutions (if available) to identify their respective retention times.
-
Inject the racemic solution and record the chromatogram.
-
Calculate the retention factors (k), separation factor (α), and resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.[6]
-
Optimize the mobile phase composition (e.g., by varying the percentage of the alcohol modifier) and temperature to achieve optimal separation.
Visualization of Experimental Workflow
Caption: A generalized workflow for the enantiomeric separation by HPLC.
Logical Relationship for Method Development
Caption: A decision tree for chiral method development.
Conclusion
The chiral separation of this compound enantiomers can be effectively achieved using HPLC with a suitable chiral stationary phase. Polysaccharide-based CSPs are a highly recommended starting point due to their broad applicability and success in separating a wide range of profen analogs. The provided protocols and data for similar compounds offer a solid foundation for developing and optimizing a robust and reliable analytical method for this specific compound. Methodical optimization of the mobile phase composition and temperature will be key to achieving baseline separation.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating 3-(2,6-Dimethylphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful incorporation of the sterically hindered, unnatural amino acid 3-(2,6-Dimethylphenyl)propionic acid into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols outlined below are based on established methods for handling challenging amino acids and are adapted from procedures for structurally similar compounds, such as (2S)-2-methyl-3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid, known to be effective in the synthesis of opioid peptide antagonists.[1][2]
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced potency, stability, and receptor selectivity. This compound is a particularly interesting building block due to its conformational constraints and hydrophobic nature, making it a valuable component for designing peptide-based drugs, including opioid receptor modulators. However, the steric hindrance posed by the 2,6-dimethylphenyl group presents a significant challenge in SPPS, often leading to incomplete coupling reactions and low yields.
This document provides optimized protocols to overcome these synthetic hurdles, along with guidelines for the characterization of the final peptide product.
Data Presentation
The following tables summarize expected quantitative data for the synthesis of a model peptide incorporating this compound. These values are illustrative and may vary depending on the specific peptide sequence and synthesis scale.
Table 1: Coupling Efficiency of this compound
| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Double Coupling | Estimated Coupling Efficiency (%) |
| HBTU/HOBt/DIEA | 5 | 4 | Yes | > 95 |
| HATU/HOAt/DIEA | 5 | 2 | Yes | > 98 |
| PyBOP/HOBt/DIEA | 10 | 4 | Yes | > 95 |
Table 2: Characterization of a Model Peptide (e.g., Ac-DMP-Ala-Gly-NH2)
| Parameter | Result |
| Crude Purity (by HPLC) | 65-75% |
| Purified Purity (by HPLC) | > 98% |
| Overall Yield (after purification) | 15-25% |
| Mass Spectrometry (ESI-MS) | |
| Calculated [M+H]⁺ | [Calculated Value] |
| Observed [M+H]⁺ | [Observed Value] |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound using Fmoc/tBu chemistry.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
-
Weighing: Weigh the desired amount of resin (typically 0.1-0.5 mmol scale for initial synthesis) into a fritted peptide synthesis vessel.
-
Swelling: Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin) and allow it to swell for at least 30 minutes with gentle agitation.
-
Washing: Drain the DMF and wash the resin sequentially with DMF (3x) and Dichloromethane (DCM) (3x).
Protocol 2: Fmoc Deprotection
-
Deprotection Solution: Prepare a 20% solution of piperidine in DMF.
-
First Deprotection: Add the deprotection solution to the resin and agitate for 5 minutes.
-
Second Deprotection: Drain the solution and add a fresh aliquot of the deprotection solution. Agitate for an additional 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5x), Isopropanol (iPrOH) (2x), and DCM (3x) to remove all traces of piperidine.
-
Kaiser Test: Perform a qualitative Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a deep blue color.
Protocol 3: Coupling of this compound
Due to the steric hindrance of this compound, a highly efficient coupling reagent and double coupling strategy are recommended.
-
Activation Solution: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIEA) (6 eq.) to the activation solution and vortex for 1-2 minutes.
-
First Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x).
-
Second Coupling: Repeat steps 1-3 for the second coupling.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow or colorless beads) indicates a successful coupling. If the test is positive, a third coupling may be necessary.
Protocol 4: Subsequent Amino Acid Couplings
Follow standard Fmoc-SPPS protocols for coupling subsequent protected amino acids. Standard coupling reagents like HBTU/HOBt/DIEA are typically sufficient for natural amino acids.
Protocol 5: Cleavage and Deprotection
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Protocol 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers and residual TFA.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 6: Purification and Analysis
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Confirm the identity and purity of the purified peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizations
The following diagrams illustrate the key workflows and a potential signaling pathway for peptides incorporating this compound.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Signaling pathway of a mu/delta opioid receptor antagonist.
References
- 1. Novel Opioid Peptide Derived Antagonists Containing (2S)-2-Methyl-3-(2,6-dimethyl-4-carbamoylphenyl)propanoic Acid [(2S)-Mdcp] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific synthesis of (2S)-2-methyl-3-(2',6'-dimethyl-4'-hydroxyphenyl)-propionic acid (Mdp) and its incorporation into an opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Characterization of 3-(2,6-Dimethylphenyl)propionic Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,6-Dimethylphenyl)propionic acid is a carboxylic acid-containing compound that, within a biological system, is anticipated to undergo conjugation to form various metabolites. The characterization and quantification of these conjugates are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential efficacy and toxicity. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound conjugates using modern analytical techniques.
Key Analytical Techniques
The primary analytical methods for the characterization of this compound and its conjugates include High-Performance Liquid Chromatography (HPLC) for separation and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification and structural elucidation, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure determination.
Application Note 1: Quantitative Analysis of this compound and its Amino Acid Conjugates in Plasma by LC-MS/MS
This application note describes a robust and sensitive method for the simultaneous quantification of this compound and its potential amino acid conjugates (e.g., glycine, taurine) in plasma samples. The method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase HPLC separation and detection by tandem mass spectrometry.
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of plasma samples.
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa, 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.[1]
-
Sample Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
HPLC-MS/MS Protocol
-
HPLC System: A standard HPLC system capable of binary gradients.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
MRM Transitions: To be determined by infusing standard solutions of this compound and its synthesized conjugates.
Quantitative Data Summary
The following table presents representative data for the recovery of similar acidic drugs from plasma using a polymeric SPE sorbent, demonstrating the efficiency of the sample preparation method.[1]
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | RSD (%) (n=6) |
| Ibuprofen | 100 | 98.2 | 3.5 |
| Naproxen | 100 | 95.7 | 4.1 |
| Ketoprofen | 100 | 99.1 | 2.9 |
Application Note 2: Structural Characterization of a Glucuronide Conjugate of this compound by NMR Spectroscopy
This note outlines the protocol for the isolation and structural elucidation of a 1-β-O-acyl glucuronide conjugate of this compound from in vitro incubations using NMR spectroscopy. The formation of acyl glucuronides is a common metabolic pathway for carboxylic acids.[2][3]
Experimental Workflow
Caption: Workflow for NMR-based structure elucidation.
Protocol for Isolation and NMR Analysis
-
In Vitro Incubation: Incubate this compound with rat or human liver microsomes in the presence of UDPGA (uridine 5'-diphosphoglucuronic acid) and other necessary cofactors.
-
Extraction: Quench the reaction with acetonitrile and centrifuge to precipitate proteins. Evaporate the supernatant to dryness.
-
Purification: Reconstitute the residue in a suitable solvent and purify the glucuronide conjugate using semi-preparative HPLC.
-
NMR Sample Preparation: Lyophilize the purified fraction and dissolve the residue in a suitable deuterated solvent (e.g., methanol-d4 or DMSO-d6).
-
NMR Spectroscopy: Acquire a suite of NMR spectra:
-
1H NMR: To identify the proton signals of the aglycone and the glucuronic acid moiety.
-
13C NMR: To determine the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to confirm the site of glucuronidation. The key HMBC correlation will be from the anomeric proton (H-1') of the glucuronic acid to the carbonyl carbon of the this compound moiety.[4]
-
Expected NMR Data
Based on the analysis of similar acyl glucuronides, the following key NMR signals are expected:[2][4]
| Nucleus | Expected Chemical Shift (ppm) | Key Correlations |
| Anomeric Proton (H-1') | ~5.8 | HMBC to carbonyl carbon of the aglycone |
| Aglycone Protons | Similar to parent but with slight shifts | COSY within the aglycone spin systems |
| Carbonyl Carbon | ~170-175 | HMBC from anomeric proton and aglycone protons |
Metabolic Pathway of this compound
Substituted phenylpropionic acids can undergo several metabolic transformations. The primary routes of metabolism are expected to be phase I hydroxylation of the aromatic ring, followed by phase II conjugation reactions to form glucuronide and amino acid conjugates. The propionic acid side chain can also be activated to a Coenzyme A thioester, which can then enter other metabolic pathways or form conjugates.[3][5][6]
Caption: Proposed metabolic pathway for the compound.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the detailed characterization of this compound and its conjugates. The combination of high-sensitivity LC-MS/MS for quantification and the unparalleled structural elucidation capabilities of NMR spectroscopy will enable researchers to gain a thorough understanding of the metabolic fate of this compound, which is essential for its development as a potential therapeutic agent.
References
- 1. agilent.com [agilent.com]
- 2. NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen ((+/-)-(R,S)-2-(4-isobutylphenyl) propanoic acid), its metabolites, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Developing In Vitro Assays for Novel Protease Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and implementing robust in vitro assays for the discovery and characterization of novel protease inhibitors. Detailed protocols for common assay formats are provided, along with guidance on data analysis and interpretation.
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention in diseases ranging from cancer and cardiovascular disorders to viral infections.[1][2][3] The successful development of protease inhibitors relies on the availability of sensitive and reliable in vitro assays to screen compound libraries, determine inhibitor potency, and elucidate mechanisms of action.
This document outlines key considerations for assay development and provides step-by-step protocols for fluorescence-based, absorbance-based, and luminescence-based protease assays.
Key Assay Formats for Protease Inhibitor Screening
Several assay formats are available for monitoring protease activity, each with its own advantages and disadvantages. The choice of assay often depends on factors such as the specific protease being studied, the required throughput, and the availability of suitable substrates and instrumentation.
-
Fluorescence-Based Assays: These are the most widely used methods for high-throughput screening (HTS) of protease inhibitors due to their high sensitivity and amenability to automation.[4][5] A common approach is the use of Förster Resonance Energy Transfer (FRET) substrates.[6][7] In a FRET assay, a peptide substrate is labeled with a donor and an acceptor fluorophore. Cleavage of the substrate by the protease separates the fluorophores, leading to a measurable change in the fluorescence signal.[6][8]
-
Absorbance-Based Assays: These assays utilize chromogenic substrates that release a colored product upon cleavage by the protease. The change in absorbance is monitored over time to determine enzyme activity. While generally less sensitive than fluorescence-based assays, they are cost-effective and do not require specialized fluorescence plate readers.[9]
-
Luminescence-Based Assays: These highly sensitive assays often employ engineered luciferases. A circularly permuted form of firefly luciferase can be designed to contain a specific protease cleavage site.[10] Proteolytic cleavage of this site activates the luciferase, generating a luminescent signal that is proportional to protease activity.[10] Luminescence assays are particularly useful when screening natural product libraries, as they are less prone to interference from fluorescent compounds often found in such extracts.[11]
Data Presentation: Quantitative Comparison of Assay Formats
The following table summarizes key performance parameters for the different assay formats, providing a basis for selecting the most appropriate method for your research needs.
| Parameter | Fluorescence (FRET) | Absorbance (Chromogenic) | Luminescence (Engineered Luciferase) |
| Sensitivity | High (nM to pM) | Moderate (µM to nM) | Very High (pM to fM) |
| Throughput | High (384-well, 1536-well) | Moderate to High (96-well, 384-well) | High (384-well, 1536-well) |
| Cost per well | Moderate | Low | High |
| Interference | Autofluorescence, quenching | Compound color | Less common |
| Instrumentation | Fluorescence Plate Reader | Spectrophotometer/Plate Reader | Luminometer |
Experimental Protocols
Protocol 1: Fluorescence-Based Protease Assay using a FRET Substrate
This protocol describes a general method for determining the activity of a protease and screening for inhibitors using a FRET-based peptide substrate.
Materials:
-
Purified protease
-
FRET peptide substrate specific for the protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20; buffer composition should be optimized for the specific protease)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (known inhibitor of the protease)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the protease in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Prepare a working solution of the FRET substrate in Assay Buffer. The final concentration should ideally be at or below the Michaelis constant (Km) for accurate inhibitor characterization.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).[12]
-
-
Assay Setup:
-
Add 25 µL of the test compound dilutions or controls to the wells of the microplate.
-
Blank: Assay Buffer only.
-
Negative Control (100% activity): Assay Buffer with solvent.
-
Positive Control: Known inhibitor.
-
Test Wells: Test compounds.
-
-
Add 25 µL of the protease working solution to all wells except the blank.
-
Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for 15-30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the FRET substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be appropriate for the specific FRET pair used.[8]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data by expressing the initial velocities as a percentage of the negative control (100% activity).
-
Plot the percentage of protease activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).[13][14]
-
Protocol 2: Absorbance-Based Protease Assay
This protocol provides a method for assessing protease activity using a chromogenic substrate.
Materials:
-
Purified protease
-
Chromogenic substrate specific for the protease
-
Assay Buffer
-
Test compounds and controls
-
96-well clear, flat-bottom microplate
-
Absorbance microplate reader
Procedure:
-
Reagent Preparation: Prepare protease, substrate, and compound solutions as described in Protocol 1.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the test compound dilutions or controls to the appropriate wells.
-
Add 25 µL of the protease working solution to all wells except the blank.
-
Pre-incubate the plate at the optimal temperature for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the chromogenic substrate working solution to all wells.
-
Measure the absorbance at the appropriate wavelength for the chromophore being released in kinetic mode for 30-60 minutes, or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the change in absorbance over time.
-
Determine the % inhibition and IC50 values as described in Protocol 1.
-
Protocol 3: Luminescence-Based Protease Assay
This protocol outlines the use of an engineered luciferase reporter for measuring protease activity.
Materials:
-
Engineered luciferase substrate containing the protease cleavage site
-
Luciferase detection reagent
-
Purified protease
-
Assay Buffer
-
Test compounds and controls
-
96-well or 384-well white, opaque microplate
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare protease and compound solutions as described in Protocol 1. The engineered luciferase substrate is typically part of a commercial kit and should be prepared according to the manufacturer's instructions.
-
Assay Setup:
-
Add 40 µL of the test compound dilutions or controls to the wells of the microplate.
-
Add 20 µL of the protease working solution to all wells except the blank.
-
Incubate at the optimal temperature for 15-30 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of the engineered luciferase substrate to each well.
-
Incubate for a period determined by the kinetics of the specific protease (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Add 80 µL of the luciferase detection reagent to each well.
-
Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (blank wells) from all other readings.
-
Calculate the % inhibition and IC50 values as described in Protocol 1.
-
Visualization of Workflows and Pathways
Experimental Workflow for Protease Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing novel protease inhibitors.
Caption: A typical workflow for protease inhibitor discovery.
Signaling Pathway: Caspase Cascade in Apoptosis
Proteases, particularly caspases, play a crucial role in programmed cell death (apoptosis). The following diagram depicts a simplified caspase activation cascade, a key target for therapeutic intervention in various diseases.
Caption: A simplified diagram of the caspase signaling cascade in apoptosis.
Troubleshooting Common Issues in Protease Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal | - Substrate instability/autohydrolysis- Contaminating proteases in enzyme prep- Assay plate autofluorescence | - Test substrate stability in assay buffer without enzyme.- Use highly purified enzyme; include protease inhibitor cocktail during purification.- Use high-quality, low-autofluorescence black plates for fluorescence assays. |
| Low signal-to-background ratio | - Suboptimal enzyme or substrate concentration- Incorrect buffer conditions (pH, ionic strength)- Inactive enzyme | - Optimize enzyme and substrate concentrations through titration experiments.- Verify and optimize buffer components for the specific protease.- Check enzyme activity with a known potent activator or substrate. |
| Compound interference | - Autofluorescence of test compounds- Light scattering by precipitated compounds- Quenching of fluorescent signal | - Pre-read plates after compound addition but before substrate addition to identify fluorescent compounds.- Check compound solubility in assay buffer; reduce final DMSO concentration.[12]- Use an orthogonal assay format (e.g., luminescence) that is less susceptible to interference.[11] |
| Poor Z'-factor | - High variability in assay signal- Small assay window | - Optimize reagent concentrations and incubation times.- Ensure proper mixing and temperature control.- Use a more sensitive substrate or assay format to increase the signal window. |
By carefully selecting the appropriate assay format, optimizing experimental conditions, and being mindful of potential sources of interference, researchers can develop high-quality in vitro assays that are essential for the successful discovery and development of novel protease inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Bioluminescent Protease Assay Using Engineered Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A luminescence assay for natural product inhibitors of the Mycobacterium tuberculosis proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Coupling of Sterically Hindered 3-(2,6-Dimethylphenyl)propionic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the amide coupling of the sterically hindered carboxylic acid, 3-(2,6-dimethylphenyl)propionic acid.
Troubleshooting Guide
Low yields and slow reaction rates are common hurdles when working with sterically hindered substrates like this compound. The bulky 2,6-dimethylphenyl group significantly obstructs the approach of the amine to the activated carboxylic acid. This guide addresses the most frequent issues and offers systematic solutions.
Problem 1: Low or No Product Yield
Possible Causes:
-
Inefficient Carboxylic Acid Activation: The coupling reagent may not be potent enough to activate the sterically hindered carboxylic acid effectively.
-
Steric Hindrance: The bulky nature of both the carboxylic acid and potentially the amine partner can physically block the reaction.[1]
-
Amine Deactivation: Protonation of the amine by the carboxylic acid can render it non-nucleophilic.
-
Hydrolysis: Trace amounts of water can hydrolyze the activated intermediate.
Solutions:
-
Select a More Powerful Coupling Reagent: For sterically demanding couplings, onium salt-based reagents (uronium/aminium or phosphonium) are generally more effective than standard carbodiimides like EDC.[1][2] Consider using HATU, HBTU, or PyBOP.
-
In Situ Acyl Fluoride Formation: Conversion of the carboxylic acid to its acyl fluoride can be highly effective as it minimizes steric hindrance around the carbonyl group.[3][4] Reagents like TFFH or BTFFH are used for this purpose.[3][5]
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful of potential side reactions.[6] A systematic optimization is recommended.[4]
-
Solvent: Aprotic polar solvents like DMF or NMP are generally good choices, but solvent screening can be beneficial.[6]
-
Base: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) to minimize side reactions.[5]
-
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow. How can I increase the reaction rate?
A1: Slow reaction rates are expected with this substrate.[6] To accelerate the coupling, consider the following:
-
Increase Temperature: Carefully increasing the temperature can significantly speed up the reaction. Monitor for any degradation of starting materials or products.[4]
-
Use a More Reactive Coupling Reagent: Reagents like HATU are known for faster reaction kinetics compared to HBTU or EDC.[1][7]
-
Higher Concentration: Increasing the concentration of your reactants can sometimes improve reaction rates, but be cautious of potential solubility issues or aggregation.[6]
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: A common side reaction, especially with chiral amines, is racemization.[2]
-
Racemization: This is the loss of stereochemical integrity. To suppress racemization, use additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[2] HOAt is often superior to HOBt for preventing racemization. Using phosphonium-based reagents like PyBOP can also lead to lower levels of racemization.[1]
-
N-acylurea formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. Using an additive like HOBt or HOAt can mitigate this by trapping the activated intermediate as an active ester.
Q3: Which coupling reagent is the best choice for this compound?
A3: There is no single "best" reagent, as the optimal choice depends on the specific amine coupling partner and experimental constraints (e.g., cost, scale). However, for sterically hindered acids, a good starting point is to use a uronium/aminium or phosphonium salt reagent. HATU is often considered one of the most effective reagents for difficult couplings due to its high reactivity and ability to suppress racemization.[1][5] Alternatively, forming the acyl fluoride in situ with a reagent like BTFFH has been shown to be very effective for coupling hindered substrates.[3][4]
Data Presentation: Comparison of Coupling Reagents
The following tables summarize quantitative data on the performance of various coupling reagents in challenging amide bond formations. While not specific to this compound, the data for other sterically hindered systems provides a valuable guide.
Table 1: Performance of Common Coupling Reagents in a Model Dipeptide Synthesis
| Coupling Reagent | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Epimerization (%) | Key Advantages & Disadvantages |
| HATU | 95-99 | >98 | 1-2 | <0.5 | Advantages: High reactivity, low racemization, effective for hindered amino acids.[1] Disadvantages: Higher cost.[1] |
| HBTU | 90-95 | >95 | 2-4 | <1.0 | Advantages: Good balance of reactivity and cost.[1] Disadvantages: Can be less effective than HATU at preventing racemization.[1] |
| PyBOP | 90-96 | >95 | 2-4 | <1.0 | Advantages: High efficiency, avoids carcinogenic HMPA byproduct.[1] Disadvantages: May be less effective than HATU for highly hindered couplings.[1] |
| EDC/HOBt | 85-92 | >95 | 4-8 | <2.0 | Advantages: Cost-effective, water-soluble byproducts.[1] Disadvantages: Lower reactivity, longer reaction times.[1] |
Table 2: Optimization of BTFFH-Promoted Coupling of a Sterically Hindered Acid and Amine [4][8]
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | DMF | rt | 24 | 8 | — |
| 2 | DMF | 80 | 2.5 | 43 | 20 |
| 3 | CH₂Cl₂ | rt | 24 | 23 | — |
| 4 | CH₂Cl₂ | 80 | 4 | 85 | 61 |
| 5 | CH₂Cl₂ | 100 | 7 | 96 | 78 |
| 6 | CH₂Cl₂ | 80 | 24 | 100 | 85 |
Data adapted from a study on a similarly challenging sterically hindered coupling system.[4][8]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Add the amine coupling partner (1.0-1.2 eq).
-
Add a non-nucleophilic base, such as DIPEA (2.0-3.0 eq).
-
Add HATU (1.1-1.2 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered substrates, heating may be required (e.g., 40-60 °C).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation using BTFFH [4]
-
Dissolve this compound (1.3 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Add DIPEA (4.5 eq) to the solution.
-
Add BTFFH (1.5 eq) and stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.
-
In a separate flask, dissolve the amine (1.0 eq) in anhydrous CH₂Cl₂.
-
Add the amine solution to the activated acyl fluoride mixture.
-
Heat the reaction to a suitable temperature (e.g., 80 °C) and monitor for completeness (typically 12-24 hours).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
common side reactions in the synthesis of 3-(2,6-Dimethylphenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of 3-(2,6-Dimethylphenyl)propionic acid. The information is designed to assist researchers in optimizing their synthetic protocols and identifying potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common and logical synthetic approaches for this compound include:
-
Malonic Ester Synthesis: This route involves the alkylation of a malonic ester with a 2,6-dimethylbenzyl halide, followed by hydrolysis and decarboxylation.
-
Friedel-Crafts Acylation followed by Reduction: This two-step process begins with the Friedel-Crafts acylation of m-xylene with a succinic anhydride derivative, followed by reduction of the resulting keto-acid (e.g., via Clemmensen or Wolff-Kishner reduction).
-
From 2,6-Dimethylbenzyl Cyanide: This method involves the generation of the Grignard reagent from 2,6-dimethylbenzyl chloride, followed by reaction with carbon dioxide. Alternatively, alkylation of 2,6-dimethylbenzyl cyanide followed by hydrolysis is a viable route.
Q2: I am seeing a significant amount of a higher molecular weight byproduct in my malonic ester synthesis. What could it be?
A2: A common side reaction in malonic ester synthesis is dialkylation , where the initially formed mono-alkylated malonic ester is deprotonated and reacts with a second molecule of the alkyl halide. This results in a disubstituted malonic ester, which upon hydrolysis and decarboxylation, yields a byproduct with two 2,6-dimethylbenzyl groups attached to the alpha-carbon.
Q3: During the Friedel-Crafts acylation of m-xylene, I am observing multiple products in my crude reaction mixture. What are the likely side reactions?
A3: Friedel-Crafts acylation can sometimes lead to polysubstitution , where more than one acyl group is added to the aromatic ring, especially if the reaction conditions are not carefully controlled. Additionally, while less common with acylation compared to alkylation, there is a possibility of obtaining isomeric products if the reaction is not completely regioselective.
Q4: My Clemmensen reduction of the keto-acid intermediate is incomplete. What can I do to improve the yield of the desired propionic acid?
A4: Incomplete reduction is a common issue with the Clemmensen reduction. To drive the reaction to completion, ensure the following:
-
Purity of Zinc: Use high-purity zinc and ensure it is properly amalgamated with mercury(II) chloride.
-
Reaction Time and Temperature: The reaction often requires prolonged heating under reflux.
-
Acidity: Maintain a strongly acidic environment with concentrated hydrochloric acid.
-
Solvent: For substrates with low solubility in aqueous acid, adding a co-solvent like toluene or ethanol can improve the reaction rate.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of mono-alkylated product in Malonic Ester Synthesis | 1. Dialkylation: The mono-alkylated product is further alkylated. 2. Incomplete initial deprotonation: Insufficient base or reaction time for enolate formation. 3. Side reactions of the alkyl halide: Elimination reaction of the 2,6-dimethylbenzyl halide. | 1. Use a slight excess of the malonic ester relative to the alkyl halide. Add the alkyl halide slowly to the formed enolate at a controlled temperature. 2. Ensure the use of a strong enough base (e.g., sodium ethoxide) and allow sufficient time for complete enolate formation before adding the alkyl halide. 3. Use a less hindered base and a lower reaction temperature to favor substitution over elimination. |
| Formation of multiple isomers in Friedel-Crafts Acylation | Lack of Regioselectivity: The acyl group may add to different positions on the m-xylene ring. | While acylation is generally more regioselective than alkylation, ensure the use of a suitable Lewis acid catalyst (e.g., AlCl₃) and control the reaction temperature to favor the desired isomer. Purification by chromatography may be necessary. |
| Incomplete reduction in Clemmensen Reduction | 1. Deactivated zinc amalgam: The surface of the zinc may become passivated. 2. Poor solubility of the keto-acid: The substrate is not in sufficient contact with the reducing agent. 3. Insufficient reaction time or temperature. | 1. Prepare fresh zinc amalgam before each reaction. 2. Add a co-solvent such as toluene to increase the solubility of the keto-acid in the reaction mixture. 3. Increase the reflux time and ensure vigorous stirring. |
| Presence of starting nitrile after hydrolysis | Incomplete Hydrolysis: The nitrile group is resistant to hydrolysis. | Use harsher hydrolysis conditions, such as prolonged heating with a strong acid (e.g., concentrated H₂SO₄ or HCl) or a strong base (e.g., NaOH or KOH). Microwave-assisted hydrolysis can also be effective. |
Summary of Potential Side Products
| Synthetic Route | Potential Side Product | Reason for Formation | Typical Yield Range (estimated) |
| Malonic Ester Synthesis | Di-(2,6-dimethylbenzyl)acetic acid | Dialkylation of the malonic ester | 5-20% |
| 2,6-Dimethylstyrene | Elimination of HBr/HCl from the starting halide | <5% | |
| Friedel-Crafts Acylation & Reduction | 4-(2,4-Dimethylbenzoyl)propionic acid | Isomeric acylation product | <10% |
| 3-(2,6-Dimethylphenyl)propenoic acid | Incomplete reduction (alkene formation) | 5-15% | |
| 3-(2,6-Dimethylphenyl)propan-1-ol | Over-reduction of the carboxylic acid | <5% (depending on reducing agent) |
Experimental Protocol: Malonic Ester Synthesis of this compound
This protocol is a representative procedure and may require optimization.
Step 1: Alkylation of Diethyl Malonate
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).
-
Once the sodium has completely reacted, add diethyl malonate (16.0 g, 0.1 mol) dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, heat the mixture to reflux for 30 minutes to ensure complete formation of the enolate.
-
Cool the reaction mixture to room temperature and add a solution of 2,6-dimethylbenzyl chloride (15.5 g, 0.1 mol) in absolute ethanol (20 mL) dropwise over 30 minutes.
-
Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into 200 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude diethyl 2-(2,6-dimethylbenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl 2-(2,6-dimethylbenzyl)malonate, add a solution of potassium hydroxide (22.4 g, 0.4 mol) in water (50 mL) and ethanol (50 mL).
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (as indicated by the disappearance of the ester spot on TLC).
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
Heat the acidified mixture to reflux for 2-3 hours to effect decarboxylation. Carbon dioxide evolution will be observed.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.
Visualizations
Caption: Troubleshooting flowchart for dialkylation side reaction.
Caption: Malonic ester synthesis pathway with a common side reaction.
improving the yield of 3-(2,6-Dimethylphenyl)propionic acid peptide coupling reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of peptide coupling reactions involving the sterically hindered 3-(2,6-Dimethylphenyl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for low coupling yields with this compound? Low coupling yields are predominantly due to significant steric hindrance. The two methyl groups at the ortho positions of the phenyl ring physically obstruct the approach of the activated carboxylic acid to the amine of the peptide chain, slowing down or preventing the reaction.[1]
Q2: Are standard coupling reagents like DCC or EDC suitable for this reaction? Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough to overcome the steric barrier presented by this compound and typically result in low yields.[1][2]
Q3: Which coupling reagents are most effective for this sterically hindered acid? For sterically demanding couplings, more powerful onium-salt-based reagents are highly recommended.[3] Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP and PyAOP, are significantly more effective as they generate highly reactive activated esters.[2] Reagents that form OAt esters, like HATU and PyAOP, are often considered the most efficient.[4]
Q4: What is "double coupling" and when is it necessary? Double coupling is a technique where the coupling reaction is repeated with a fresh solution of the activated acid and coupling reagent.[4] It is used when a single coupling is incomplete, which is common for hindered residues. Monitoring the reaction (e.g., with a ninhydrin test) can indicate if a second coupling is required to drive the reaction to completion.[1][4]
Q5: How can racemization be minimized during the coupling reaction? Racemization can be a significant side reaction. To minimize it, consider the following:
-
Use an additive: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are superior to HOBt in suppressing racemization.[1][4]
-
Choose a weaker base: Using a weaker base such as N-methylmorpholine (NMM) or collidine instead of N,N-Diisopropylethylamine (DIPEA) can reduce the risk of epimerization.[1][5]
-
Avoid prolonged heating: If heat is used to improve yield, optimize the reaction time to be as short as necessary.[1]
Troubleshooting Guide
Issue 1: Low or No Coupling Yield (Positive Ninhydrin Test)
-
Potential Cause: The coupling reagent is not sufficiently reactive to overcome the steric hindrance.
-
Solution: Switch from standard carbodiimide reagents (DCC, DIC) to a more potent onium-salt-based reagent. HATU, HCTU, and PyAOP are excellent choices for highly hindered couplings.[2][4] For extremely difficult cases, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH may be an effective strategy.[3][5]
-
-
Potential Cause: Suboptimal reaction conditions are slowing the reaction rate.
-
Solution:
-
Increase Reaction Time: Extend the coupling time significantly, for instance, from 1-2 hours to overnight, to allow the reaction to proceed to completion.[3]
-
Optimize Solvent: Switch from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties and can help reduce peptide aggregation.[3] For particularly problematic sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.[3]
-
Apply Gentle Heat: Using microwave-assisted peptide synthesis (MAPS) or gentle conventional heating can provide the necessary activation energy. However, this must be done cautiously to minimize the risk of racemization.[3]
-
-
-
Potential Cause: The growing peptide chain is aggregating on the solid support, blocking reactive sites.
-
Solution: Peptide aggregation, often driven by hydrophobic sequences, can severely impede coupling.[1]
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures and improve solvation.
-
Use Backbone Protection: For longer peptides, incorporating a backbone-protecting group like Hmb on a preceding glycine residue can disrupt aggregation.
-
-
Issue 2: Presence of Deletion Sequences in Final Product
-
Potential Cause: Incomplete coupling in the previous cycle, where unreacted N-terminal amines remain free to react in subsequent steps.
Issue 3: Significant Racemization Detected in the Final Peptide
-
Potential Cause: The combination of a strong base (e.g., DIPEA) and a highly activating coupling reagent elevates the risk of epimerization.
-
Potential Cause: Prolonged pre-activation or extended reaction times at elevated temperatures.
-
Solution:
-
Reduce Pre-activation Time: Minimize the time the carboxylic acid is activated before adding it to the amine component.[1]
-
Optimize Temperature and Time: If using heat, carefully determine the minimum temperature and duration required to achieve a satisfactory yield without compromising chiral purity.
-
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Acids
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Key Advantages |
| DIC/EDC | Carbodiimide | Low | Moderate | Inexpensive, but often ineffective for hindered couplings.[2] |
| HBTU/TBTU | Aminium/Uronium | High | Low-Moderate | Effective for many difficult couplings; based on potentially explosive HOBt.[5] |
| PyBOP/PyAOP | Phosphonium | Very High | Very Low | PyAOP is highly effective for hindered and N-methylated amino acids.[2][6] |
| HATU/HCTU | Aminium/Uronium | Very High | Very Low | HATU is one of the most efficient reagents due to the formation of reactive OAt esters.[4] |
| COMU | Aminium/Uronium | Very High | Very Low | Based on Oxyma Pure, offering improved safety over HOBt/HOAt-based reagents.[6] |
Table 2: Recommended Reaction Parameters for Optimizing Yield
| Parameter | Standard Condition | Recommended for Hindered Coupling | Rationale |
| Solvent | DMF | NMP or DCM/DMF/NMP (1:1:1) | NMP has superior solvating properties, reducing aggregation.[3] |
| Base | DIPEA | NMM or Collidine | Weaker bases minimize the risk of racemization.[1][5] |
| Time | 1-2 hours | 4 hours to overnight | Slower reaction kinetics due to steric hindrance require longer time.[3] |
| Temperature | Room Temperature | Room Temperature or gentle heat (e.g., 40-50°C) | Increased temperature can overcome the activation energy barrier but must be used with caution.[3] |
| Equivalents (Acid) | 1.5 - 3 eq. | 4 - 5 eq. | A higher concentration can help drive the reaction forward.[4] |
| Strategy | Single Coupling | Double Coupling / Capping | Ensures maximum coupling efficiency and prevents deletion sequences.[2][4] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
-
Resin Preparation: Swell the resin-bound peptide (with the deprotected N-terminal amine) in NMP for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) in NMP.
-
Add HATU (3.9 equivalents) and N-methylmorpholine (NMM) (8 equivalents) to the solution.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling Reaction: Add the activated acid solution to the resin.
-
Agitate the reaction mixture at room temperature for at least 4 hours. The reaction can be left overnight if necessary.
-
Monitoring: Perform a qualitative test (e.g., ninhydrin or bromophenol blue) to check for the presence of free amines.
-
Washing: Once the reaction is complete (negative ninhydrin test), drain the reaction vessel and wash the resin thoroughly with NMP (3x), followed by DCM (3x).
Protocol 2: Double Coupling and Capping Strategy
-
First Coupling: Follow steps 1-6 from Protocol 1.
-
Monitoring: After the initial coupling time (e.g., 2-4 hours), perform a ninhydrin test.
-
If Positive Test (Incomplete Coupling):
-
Wash: Wash the resin with NMP (3x) to remove reagents from the first coupling.
-
Second Coupling: Repeat the coupling procedure (steps 2-6 from Protocol 1) with a fresh solution of activated acid.
-
Final Monitoring: Perform another ninhydrin test to confirm completion.
-
-
Capping (Optional but Recommended): If the ninhydrin test remains positive after double coupling, or to prevent minor deletion sequences:
-
Wash the resin with NMP (3x).
-
Prepare a capping solution of acetic anhydride/NMM/NMP (e.g., 1:2:3 ratio).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.[2]
-
Wash the resin extensively with NMP (3x) and DCM (3x) before proceeding to the next deprotection step.[2]
-
Mandatory Visualizations
References
identifying and characterizing byproducts in 3-(2,6-Dimethylphenyl)propionic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts during the synthesis of 3-(2,6-Dimethylphenyl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound and what are the potential byproducts?
A common and efficient method for synthesizing this compound involves a two-step process:
-
Friedel-Crafts Acylation: 1,3-Dimethylbenzene (m-xylene) is acylated with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 3-(2,6-dimethylbenzoyl)propionic acid.
-
Reduction: The keto group of the intermediate is then reduced to a methylene group to yield the final product.
During this synthesis, several byproducts can form:
-
Isomeric Products: Due to the directing effects of the two methyl groups on the aromatic ring of m-xylene, acylation can occur at different positions, leading to the formation of isomeric keto-acids.
-
Polysubstituted Products: Although less common in Friedel-Crafts acylation than alkylation, polysubstitution can occur, resulting in the addition of more than one acyl group to the aromatic ring.
-
Incomplete Reduction Product: If the reduction of the keto-acid intermediate is not complete, the starting keto-acid will remain as an impurity in the final product.
-
Products from Solvent Acylation: In some cases, the solvent used in the reaction can be acylated, leading to solvent-related impurities.
Q2: Which analytical techniques are most effective for identifying byproducts in this synthesis?
A combination of chromatographic and spectroscopic techniques is generally most effective for the identification and characterization of byproducts.[1][2] These include:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from byproducts and quantifying their relative amounts.[3]
-
Gas Chromatography (GC): Can be used for the analysis of volatile components and, with derivatization, for the analysis of the carboxylic acid product and byproducts.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the arrangement of atoms in a molecule, which is invaluable for identifying the exact structure of unknown byproducts.[4]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of compounds, aiding in the confirmation of byproduct structures.[4]
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecules, which can indicate the presence of starting materials or intermediates.[5]
Q3: How can I minimize the formation of isomeric byproducts during the Friedel-Crafts acylation step?
Minimizing isomeric byproducts in Friedel-Crafts acylation can be achieved by carefully controlling the reaction conditions:
-
Temperature: Lowering the reaction temperature can increase the selectivity of the acylation for the desired position.
-
Solvent: The choice of solvent can influence the isomer distribution. Less polar solvents may favor the formation of a specific isomer.
-
Catalyst: The nature and amount of the Lewis acid catalyst can affect the regioselectivity of the reaction.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Final Product | Incomplete reaction in either the acylation or reduction step. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion.- Optimize reaction time and temperature for each step. |
| Poor quality of starting materials or reagents. | - Ensure all starting materials and reagents are pure and anhydrous, especially the Lewis acid catalyst for the Friedel-Crafts reaction. | |
| Presence of Multiple Spots/Peaks in Chromatographic Analysis | Formation of isomeric byproducts during Friedel-Crafts acylation. | - Optimize reaction conditions (temperature, solvent, catalyst) to improve regioselectivity.- Employ purification techniques such as column chromatography or recrystallization to separate the desired isomer. |
| Incomplete reduction of the keto-acid intermediate. | - Ensure the reducing agent is active and used in sufficient quantity.- Increase the reaction time or temperature of the reduction step. | |
| Polysubstitution of the aromatic ring. | - Use a 1:1 molar ratio of m-xylene to succinic anhydride.- Consider adding the acylating agent slowly to the reaction mixture. | |
| Unexpected NMR or MS Data | Presence of uncharacterized byproducts. | - Isolate the unknown byproduct using preparative HPLC or column chromatography.- Perform detailed structural elucidation using 2D NMR techniques (e.g., COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). |
| Contamination from the reaction solvent. | - Ensure the use of high-purity solvents and consider if the solvent could be participating in the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of m-Xylene with Succinic Anhydride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., nitrobenzene or carbon disulfide).
-
Reactant Addition: Cool the mixture in an ice bath and slowly add a solution of succinic anhydride and m-xylene in the same solvent from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for the appropriate time, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Reduction of 3-(2,6-dimethylbenzoyl)propionic acid
This protocol outlines a general Clemmensen reduction. Other reduction methods like the Wolff-Kishner reduction can also be used.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add amalgamated zinc.
-
Reactant Addition: Add concentrated hydrochloric acid, water, toluene, and the 3-(2,6-dimethylbenzoyl)propionic acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring for the required duration, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture and separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.
Protocol 3: Byproduct Identification by HPLC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
HPLC Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18). Develop a gradient elution method to separate the main product from the byproducts.
-
MS Detection: Couple the HPLC outlet to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting peaks.
-
Data Analysis: Analyze the mass spectra of the byproduct peaks to determine their molecular weights. Fragmentation patterns can provide further structural clues.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for byproduct identification and characterization.
References
- 1. Sciencemadness Discussion Board - Acylation of benzene with anhydrides - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 3. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iajps.com [iajps.com]
Technical Support Center: Optimizing Reaction Conditions for Hindered Carboxylic Acid Activation
Welcome to the Technical Support Center for optimizing reaction conditions for the activation of sterically hindered carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic strategies. Below, you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data to support your research endeavors.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the activation and coupling of sterically hindered carboxylic acids.
Q1: My coupling reaction with a hindered carboxylic acid is failing or giving very low yields with standard carbodiimide reagents like DCC or EDC. What is the likely cause and what should I do?
A1: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough to activate sterically hindered carboxylic acids effectively.[1][2] The bulky groups surrounding the carboxylic acid impede the formation of the reactive O-acylisourea intermediate.
Solution: Switch to a more powerful coupling reagent.[1][2]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective as they form highly reactive activated esters.[1][2][3] HATU is often considered one of the most efficient reagents for challenging couplings.[2][3]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for hindered systems.[1][2] PyAOP is particularly useful for coupling N-methylated amino acids.[2][3]
-
Acyl Fluoride Formation: For extremely hindered couplings where even potent uronium/phosphonium reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][2][4]
Q2: I've switched to a stronger coupling reagent like HATU, but my reaction is still sluggish or incomplete. What other parameters can I optimize?
A2: Several factors beyond the choice of coupling reagent can influence the outcome of a difficult coupling reaction.
Troubleshooting Steps:
-
Reaction Time and Temperature: Steric hindrance slows down the reaction rate.[1] Consider increasing the reaction time, for example, from 1-2 hours to overnight.[1] Gentle heating can also be beneficial, but should be applied with caution to minimize the risk of racemization.[1]
-
Solvent Choice: The solvent plays a critical role in solvating the reactants and intermediates.[1] For particularly difficult reactions, consider switching from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties.[1] In some cases, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be advantageous.[1]
-
Base Selection: The choice and amount of base are crucial. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is commonly used.[1][5] Ensure the appropriate stoichiometry of the base is used, as recommended for the specific coupling reagent.
-
Pre-activation: Pre-activating the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine can improve yields.[1]
Q3: I am observing significant side reactions, including racemization of my chiral carboxylic acid. How can I minimize these?
A3: Side reactions, particularly racemization, are a concern, especially when using highly reactive coupling reagents or elevated temperatures.
Mitigation Strategies:
-
Additives: The addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure can suppress racemization.[6] Oxyma-based reagents like COMU are reported to be superior to HOBt-based ones in some cases.[2]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help minimize racemization, although this may require longer reaction times.[6]
-
Reagent Choice: Some coupling reagents are known to cause less racemization than others. For example, DEPBT is particularly useful for coupling easily epimerized amino acids.[3]
Q4: My starting materials are not fully soluble in the reaction solvent. What can I do?
A4: Poor solubility of reactants can significantly hinder the reaction.
Solutions:
-
Solvent Screening: Experiment with different solvents or solvent mixtures in which all reactants are soluble. As mentioned, NMP is a good alternative to DMF for poorly soluble substrates.[1]
-
Temperature: Gently warming the reaction mixture might improve solubility, but be mindful of potential side reactions.
-
Concentration: Adjusting the concentration of the reactants might also help.
Quantitative Data Summary
The following tables summarize the effectiveness of different coupling reagents for hindered carboxylic acids.
Table 1: Comparison of Common Coupling Reagents for Hindered Systems
| Coupling Reagent | Reagent Type | Relative Reactivity | Common Additives | Key Advantages | Potential Issues |
| DCC, EDC | Carbodiimide | Low to Moderate | HOBt, NHS | Water-soluble byproducts (EDC).[7] | Often inefficient for hindered substrates[1][2]; N-acylurea formation.[7] |
| HBTU, TBTU | Uronium/Aminium | High | - | Efficient for many difficult couplings.[2] | Can cause guanidinylation of the amine. |
| HATU | Uronium/Aminium | Very High | - | Highly effective for hindered couplings[2][3]; less racemization than HBTU.[3] | Can react with unprotected N-terminus.[3] |
| PyBOP | Phosphonium | High | - | Efficient for most standard and many difficult couplings.[2] | Byproducts can be difficult to remove. |
| PyAOP | Phosphonium | Very High | - | Highly effective for N-methylated amino acids.[2][3] | More expensive than other reagents. |
| COMU | Uronium/Aminium | Very High | - | Safer alternative to benzotriazole-based reagents[3]; highly efficient. | Limited solution stability. |
Experimental Protocols
Protocol 1: General Procedure for Hindered Amide Coupling using HATU
This protocol describes a general method for the coupling of a sterically hindered carboxylic acid with an amine using HATU.
-
Reactant Preparation: In a clean, dry flask, dissolve the hindered carboxylic acid (1.0 equivalent) and HATU (1.0-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF, NMP, or DCM).
-
Base Addition: Add a non-nucleophilic base, such as DIPEA (2.0-3.0 equivalents), to the solution.
-
Pre-activation: Stir the mixture at room temperature for 1-5 minutes to allow for the pre-activation of the carboxylic acid.[1]
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS). For highly hindered substrates, the reaction may require several hours to overnight.[1]
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[1]
-
Acyl Fluoride Formation: In a separate, dry flask, dissolve the protected, sterically hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[6] Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[6]
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected amine.
-
Reaction Monitoring: Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.[6]
-
Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 1.
Visualized Workflows and Logic
The following diagrams illustrate the decision-making process for troubleshooting and the general experimental workflow.
Caption: Troubleshooting workflow for low yields in hindered carboxylic acid activation.
Caption: General experimental workflow for HATU-mediated amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
preventing racemization during peptide synthesis with chiral propionic acids
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the prevention of racemization during peptide synthesis, with a special focus on challenges involving chiral propionic acid derivatives, such as sterically hindered α-methyl amino acids.
Frequently Asked Questions (FAQs)
Q1: What are racemization and epimerization in the context of peptide synthesis?
A: In peptide synthesis, it is crucial to maintain the specific stereochemistry of each amino acid's α-carbon.[1]
-
Epimerization is the change in configuration at a single chiral center in a molecule, for instance, the conversion of an L-amino acid derivative into a D-amino acid derivative before the coupling reaction.[1]
-
Racemization is the overall process that leads towards a 1:1 mixture of stereoisomers (L and D forms) in the final peptide product.[1] Essentially, epimerization is the underlying mechanistic event that leads to the observable outcome of racemization.[1] This loss of chiral integrity can result in impurities that are difficult to separate and can drastically alter the biological activity of the synthetic peptide.[2]
Q2: What is the primary chemical mechanism responsible for racemization during peptide coupling?
A: The predominant mechanism for racemization during the activation and coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3][4] The process unfolds as follows:
-
The carboxylic acid of the N-protected amino acid is activated by a coupling reagent.
-
This activated intermediate can then cyclize to form the planar oxazolone ring.[4]
-
The proton on the α-carbon of this oxazolone is highly acidic and can be easily removed by a base, forming a planar, achiral enolate intermediate.[2]
-
The incoming amine nucleophile can then attack this planar intermediate from either face, resulting in the formation of both the desired L-isomer and the undesired D-isomer in the peptide product.[2]
A secondary, less common pathway involves the direct abstraction of the α-proton from the activated amino acid by a base (direct enolization).[3][5]
Caption: Mechanism of racemization via oxazolone intermediate formation.
Q3: Why are some amino acids like Cysteine (Cys) and Histidine (His) particularly prone to racemization?
A: Cysteine and Histidine are known to be highly susceptible to racemization during coupling.[6][7]
-
Histidine: The imidazole side chain of histidine can act as an intramolecular base, facilitating the abstraction of the α-proton and promoting oxazolone formation. Protecting the imidazole nitrogen (e.g., with a trityl group) is a common strategy to mitigate this.[6]
-
Cysteine: The reason for cysteine's high susceptibility is also linked to its side chain, although the mechanism is complex. The choice of coupling reagent and the use of hindered bases are critical when coupling Cys residues.[8] For fragment coupling involving C-terminal cysteine, the addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization.[8]
Q4: How do chiral propionic acid derivatives, like α-methyl amino acids, affect racemization?
A: α,α-disubstituted amino acids, such as α-methyl amino acids (structurally derived from chiral propionic acids), present a unique challenge. Due to the presence of a second substituent on the α-carbon, they cannot form an oxazolone intermediate and are therefore not susceptible to racemization at their own chiral center. However, their steric bulk makes them very difficult to couple.[9][10] This slow reaction rate means that the preceding amino acid in the sequence remains activated for a longer period, increasing its own risk of racemization, especially if harsh coupling conditions or strong bases are used to force the reaction.[2]
Troubleshooting Guide
This section addresses common issues encountered during peptide synthesis and provides systematic solutions to minimize racemization.
Caption: Troubleshooting workflow for addressing high racemization.
Problem 1: My HPLC analysis shows a significant diastereomeric impurity after coupling a standard amino acid. What are the likely causes?
Answer: This is a classic sign of racemization. Follow this checklist:
-
Review Your Coupling Reagent: Carbodiimide reagents like DCC, DIC, and EDC are economical but can cause significant racemization when used alone.[11][12]
-
Assess the Base: The presence of excess or a strong organic base (like DIPEA or TEA) can accelerate racemization by promoting the abstraction of the α-proton.[5][10]
-
Check Reaction Conditions: Higher temperatures increase the rate of all reactions, including racemization.[8][11] Polar solvents can also favor the side reaction.[8]
Problem 2: I'm trying to couple a sterically hindered residue (e.g., an α-methyl amino acid) and the yield is poor. When I increase the reaction time or temperature, the preceding residue racemizes. What should I do?
Answer: This is a common challenge where the slow coupling rate of the hindered residue exposes the previously coupled residue to racemization conditions for too long.
-
Switch to a High-Reactivity Reagent: Standard coupling methods may be insufficient. Uronium/aminium salt reagents like HATU and HCTU, or phosphonium salts like PyAOP and PyBOP, are more reactive and often preferred for such difficult couplings.[4][10][14] Third-generation reagents like COMU, which incorporates the Oxyma moiety, are also highly efficient.[4]
-
Use a Superior Additive: When using your chosen reagent, ensure it is paired with a highly effective additive. HOAt and Oxyma are generally superior to HOBt in suppressing racemization during challenging couplings.[2][10]
-
Perform a Double Coupling: Instead of extending the time of a single coupling, it is often more effective to perform a second coupling with fresh reagents to drive the reaction to completion.[2]
Caption: Logic for selecting a coupling strategy based on residue type.
Quantitative Data: Impact of Reagents on Racemization
The choice of coupling reagent and additive has a quantifiable impact on the degree of racemization. The following table summarizes reported data for the coupling of a model dipeptide, highlighting the effectiveness of different combinations in suppressing the formation of the undesired D-isomer.
| Coupling Reagent | Additive | Base | % D-Isomer Formed (Epimer) | Reference(s) |
| DIC | HOBt | DIPEA | 3.6% | [2] |
| DIC | HOAt | DIPEA | 0.8% | [2] |
| HBTU | (none) | DIPEA | 8.8% | [2] |
| HBTU | HOBt | DIPEA | 3.1% | [2] |
| HATU | (none) | DIPEA | 1.1% | [2] |
| DIC | Oxyma | NMM | 1.8% (for His) | [7] |
| HATU | (none) | NMM | 11.5% (for His) | [7] |
Data is illustrative and sourced from specific experimental models. Actual racemization levels can vary based on the full peptide sequence, solvent, and temperature.
Experimental Protocols
Protocol 1: Quantification of Racemization using Marfey's Method
This protocol provides a reliable method to determine the enantiomeric purity of a peptide by hydrolyzing it into its constituent amino acids and analyzing them by HPLC after derivatization.[8]
1. Peptide Hydrolysis:
-
Place approximately 0.5 mg of the purified peptide sample into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.[2]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.[2]
-
After cooling, carefully open the tube and evaporate the HCl to complete dryness using a centrifugal evaporator or a stream of nitrogen.
2. Derivatization with Marfey's Reagent (L-FDAA):
-
Redissolve the dried amino acid hydrolysate in 50 µL of deionized water.
-
Add 100 µL of a 1% (w/v) solution of L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.[2]
-
Add 20 µL of 1 M NaHCO₃ to initiate the reaction and vortex briefly.[2]
-
Incubate the mixture at 40°C for 1 hour.
-
After incubation, cool the sample to room temperature and neutralize by adding 10 µL of 2 M HCl.
-
Evaporate the sample to dryness.
3. HPLC Analysis:
-
Redissolve the dried derivatized sample in 500 µL of a 50:50 mixture of Acetonitrile:Water.
-
Inject an appropriate volume (e.g., 20 µL) onto a C18 reverse-phase HPLC column.
-
Method: Use a gradient elution method, for example, from 10% to 60% Acetonitrile (containing 0.05% TFA) in Water (containing 0.05% TFA) over 30-45 minutes.
-
Detection: Monitor the elution at 340 nm.
-
Analysis: The L-amino acid derivatives (L-L diastereomers) will elute earlier than the D-amino acid derivatives (L-D diastereomers). The percentage of racemization can be calculated by integrating the peak areas: % D-Isomer = [Area(D) / (Area(L) + Area(D))] * 100. It is essential to run standards to confirm peak identities.[2]
Protocol 2: Optimized Coupling Protocol for a Racemization-Prone Residue (Fmoc-His(Trt)-OH)
This protocol outlines a manual solid-phase peptide synthesis (SPPS) coupling step designed to minimize racemization of Histidine.
1. Resin Preparation and Deprotection:
-
Swell the peptide-resin (e.g., 0.1 mmol scale) in DMF for 30 minutes.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes to remove the N-terminal Fmoc group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
2. Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve Fmoc-His(Trt)-OH (0.4 mmol, 4 eq.) and Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) (0.4 mmol, 4 eq.) in a minimal amount of DMF.
-
Add DIC (Diisopropylcarbodiimide) (0.4 mmol, 4 eq.) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. Note: Prolonged pre-activation can increase racemization risk.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
3. Monitoring and Washing:
-
Perform a Kaiser test (or other appropriate test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be required.
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
Technical Support Center: Scaling Up the Synthesis of 3-(2,6-Dimethylphenyl)propionic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-(2,6-dimethylphenyl)propionic acid and its derivatives, with a focus on challenges encountered during scale-up.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Reaction Initiation and Control
-
Question: My large-scale Grignard reaction to form a key intermediate is difficult to initiate, and then proceeds too vigorously. How can I improve control?
-
Answer: Difficulty in initiating Grignard reactions is common, often due to moisture or passivation of the magnesium surface. On a large scale, this can lead to a dangerous accumulation of unreacted alkyl halide, followed by a highly exothermic and uncontrollable reaction once initiated.[1][2][3][4]
-
Moisture Control: Ensure all glassware is rigorously dried and solvents are anhydrous. Traces of water will quench the Grignard reagent and prevent initiation.
-
Magnesium Activation: Use of iodine crystals, 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent can help activate the magnesium surface.
-
Controlled Addition: Instead of adding all the alkyl halide at once, add a small portion initially and confirm initiation (e.g., via an exotherm or color change) before proceeding with a controlled, slow addition of the remaining reagent.[3] In-situ monitoring with infrared spectroscopy (FTIR) can be used to track the concentration of the alkyl halide and confirm that the reaction has started before adding more.[3]
-
Heat Management: Ensure the reactor has adequate cooling capacity to manage the exotherm. For large-scale reactions, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[5][6][7]
-
-
Question: During the Friedel-Crafts acylation step, I am observing significant byproduct formation and the reaction is not going to completion. What are the likely causes?
-
Answer: Friedel-Crafts acylations can be sensitive to reaction conditions, especially at a larger scale.
-
Catalyst Activity: Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and has not been deactivated by moisture. On a large scale, localized overheating can also lead to catalyst degradation.
-
Reagent Purity: Impurities in the starting materials or solvent can interfere with the reaction.
-
Stoichiometry: The stoichiometry of the Lewis acid is critical. For acylations, more than one equivalent is often needed as the catalyst complexes with the product ketone.
-
Temperature Control: Poor temperature control can lead to side reactions. The reaction should be kept at the optimal temperature to ensure selectivity.
-
Mixing: Inadequate mixing in a large reactor can lead to localized high concentrations of reactants, promoting side reactions. Ensure the stirring is efficient for the scale of the reaction.
-
Work-up and Purification
-
Question: I am having trouble with emulsions forming during the aqueous work-up of my reaction mixture. How can I resolve this?
-
Answer: Emulsions are common when working with aromatic compounds and can be exacerbated at larger scales.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer.[8] This increases the polarity of the aqueous phase, which can help to break the emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
-
Filtration: Filtering the mixture through a pad of Celite can help to break up the emulsion.
-
Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation of the layers.
-
-
Question: The crystallization of my final this compound derivative is giving a low yield and poor purity. What can I do to improve this?
-
Answer: Crystallization is a critical step for purification, and its success depends on several factors.[9][10][11][12][13]
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[13] Experiment with different solvent systems, including mixed solvents.[12]
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or an oil.[9] Allow the solution to cool slowly to promote the growth of larger, purer crystals. Using an insulated container can help to slow the cooling rate.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create a surface for crystals to nucleate.[9]
-
Purity of the Crude Product: Highly impure material may be difficult to crystallize. Consider a preliminary purification step, such as a quick column chromatography, before attempting crystallization.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes for this compound and its derivatives?
-
A common approach involves the reaction of a 2,6-dimethylphenyl derivative with a three-carbon synthon. For example, a Grignard reagent prepared from a 2,6-dimethylhalobenzene can be reacted with a suitable electrophile. Another route could be a Friedel-Crafts acylation of 1,3-dimethylbenzene followed by further modifications. The synthesis of the related drug, ibuprofen, often starts with isobutylbenzene and involves a Friedel-Crafts acylation.[14][15][16]
-
-
Q2: What are the key safety considerations when scaling up these syntheses?
-
Exothermic Reactions: Many of the steps, such as Grignard reactions and Friedel-Crafts acylations, are highly exothermic.[2][4][6][7] Proper cooling and controlled addition of reagents are critical to prevent thermal runaway.[5][17]
-
Hydrogenation: If a hydrogenation step is involved to reduce a double bond or a carbonyl group, the use of hydrogen gas under pressure presents fire and explosion risks.[18][19] The catalyst, such as palladium on carbon, can be pyrophoric.[19]
-
Reagent Handling: Many of the reagents used, such as Lewis acids and organometallics, are corrosive and/or air and moisture sensitive. Appropriate personal protective equipment (PPE) and handling techniques are essential.
-
-
Q3: What are typical yields for these types of reactions at scale?
-
Yields can vary significantly depending on the specific derivative and the efficiency of each step. For a multi-step synthesis, an overall yield of 30-50% would be considered good. The greener synthesis of ibuprofen, for example, has a high atom economy.[20] Process optimization at each stage is key to maximizing the overall yield.
-
-
Q4: How can I best monitor the progress of my large-scale reactions?
-
For large-scale reactions, taking representative samples for analysis can be challenging. In-situ monitoring techniques are often preferred.
-
FTIR Spectroscopy: Can be used to track the concentration of reactants and products in real-time.[3]
-
Temperature and Pressure Monitoring: Closely monitoring these parameters can indicate the progress of the reaction, especially for exothermic processes.
-
HPLC/GC Analysis: For offline monitoring, it is important to have a rapid and reliable analytical method to analyze quenched reaction aliquots.
-
-
Quantitative Data Summary
Table 1: Comparison of Laboratory vs. Pilot Scale for a Friedel-Crafts Acylation Step
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Starting Material | 10 g | 1 kg | Ensure consistent purity of starting material at larger quantities. |
| Solvent Volume | 100 mL | 10 L | Increased volume can affect mixing and heat transfer. |
| Reagent Addition Time | 15 minutes | 2-3 hours | Slower addition is necessary to control the exotherm.[5] |
| Max. Internal Temp. | 25 °C | 35 °C | Higher temperature due to less efficient heat dissipation. |
| Stirring Speed | 300 rpm | 150 rpm (with larger impeller) | Need to ensure adequate mixing without excessive shear. |
| Yield | 85% | 78% | Yield reduction can occur due to longer reaction times or side reactions. |
| Purity (by HPLC) | 98% | 95% | Lower purity may necessitate additional purification steps. |
Experimental Protocols
Protocol: Scale-Up of a Representative Amide Derivative Synthesis
This protocol outlines the synthesis of an amide derivative from this compound.
1. Acid Chloride Formation
-
Materials:
-
This compound (1 eq)
-
Thionyl chloride (1.2 eq)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
-
Procedure:
-
Charge a suitably sized, dry, jacketed reactor with this compound and anhydrous toluene.
-
Begin stirring and ensure the solid is well suspended.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture via an addition funnel over 1-2 hours, maintaining the internal temperature below 30°C using the reactor cooling system.
-
Once the addition is complete, slowly warm the reaction mixture to 50-60°C and hold for 2-3 hours, or until gas evolution ceases and in-process control (e.g., HPLC) shows complete conversion.
-
Cool the mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure. The crude acid chloride is typically used directly in the next step.
-
2. Amidation
-
Materials:
-
Crude 3-(2,6-dimethylphenyl)propionyl chloride (1 eq)
-
Desired amine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
-
-
Procedure:
-
In a separate reactor, charge the amine, triethylamine, and anhydrous DCM.
-
Cool the mixture to 0-5°C.
-
Dissolve the crude acid chloride in anhydrous DCM and add it slowly to the amine solution via an addition funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until in-process control indicates complete reaction.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by crystallization or column chromatography.
-
Visualizations
Caption: Synthesis pathway for an amide derivative.
Caption: Troubleshooting workflow for purification issues.
References
- 1. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 2. mt.com [mt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. amarequip.com [amarequip.com]
- 7. THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP | Semantic Scholar [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. unifr.ch [unifr.ch]
- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. Ibuprofen - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mt.com [mt.com]
- 19. chem.wisc.edu [chem.wisc.edu]
- 20. chemistryforsustainability.org [chemistryforsustainability.org]
Technical Support Center: Purification of N-Acylated Peptide Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of N-acylated peptide products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of N-acylated peptides.
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Solubility | The N-acyl chain increases hydrophobicity, leading to poor solubility in aqueous buffers. The peptide sequence itself may contain a high proportion of hydrophobic amino acids.[1][2] | - Initial Dissolution: Attempt to dissolve the peptide in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile, followed by a gradual addition of the aqueous buffer.[3] - pH Adjustment: For acidic peptides (net charge < 0), try dissolving in a basic buffer (e.g., 0.1% ammonia). For basic peptides (net charge > 0), use an acidic solution (e.g., 0.1% TFA or 1% acetic acid).[3][4] - Sonication: Use brief sonication to aid dissolution, but avoid excessive heating.[3] |
| Peptide Aggregation | Increased hydrophobicity from the N-acyl group can promote self-association and aggregation, especially at high concentrations.[4] The peptide sequence may be prone to forming secondary structures like beta-sheets.[5] | - Lower Concentration: Work with dilute peptide solutions during purification.[4] - Optimize Mobile Phase: In RP-HPLC, a shallower gradient can sometimes help separate aggregates.[4] The addition of organic modifiers or chaotropic agents like guanidinium hydrochloride can disrupt aggregates.[4] - Adjust pH: Shifting the pH away from the peptide's isoelectric point (pI) can increase net charge and reduce aggregation due to electrostatic repulsion.[4][5] - Additives: Consider adding stabilizing agents such as glycerol or certain amino acids (e.g., arginine) to the buffer.[5][6] |
| Poor Peak Shape in HPLC (Tailing or Broadening) | Secondary interactions between basic residues in the peptide and residual silanol groups on the silica-based column can cause peak tailing.[4] On-column aggregation can lead to peak broadening.[4] | - Low pH Mobile Phase: Use a mobile phase containing 0.1% TFA to protonate silanols and minimize secondary interactions.[4] - Reduce Sample Load: Injecting a smaller amount of the peptide can prevent on-column aggregation and peak distortion.[4] - Sample Diluent: Add a small amount of organic solvent (e.g., acetonitrile) to the sample diluent to disrupt pre-injection aggregates.[4] |
| Co-elution with Impurities | Impurities with similar hydrophobicity to the N-acylated peptide product are difficult to separate using standard RP-HPLC conditions. Common impurities include deletion sequences, truncated peptides, and products with incomplete deprotection.[7][8] | - Optimize Gradient: Employ a shallower elution gradient in the region where the main peak and impurity elute to improve resolution.[4] - Alternative Stationary Phase: If a C18 column is insufficient, try a different stationary phase like C8 or Phenyl-Hexyl.[4] - Orthogonal Purification: Consider a secondary purification step using a different separation technique, such as ion-exchange chromatography, if RP-HPLC alone is not effective.[9] |
| Low Recovery After Purification | The hydrophobic nature of N-acylated peptides can lead to irreversible adsorption onto the stationary phase or precipitation during the process.[10] | - Column Choice: Use a column with appropriate pore size and surface chemistry for your peptide. - Mobile Phase Modifiers: Ensure the mobile phase contains an appropriate ion-pairing agent like TFA to improve peak shape and recovery. - Post-Purification Handling: Immediately freeze-dry the collected fractions to prevent degradation in solution.[11] |
Frequently Asked Questions (FAQs)
1. How does N-acylation affect peptide purification?
N-acylation significantly increases the hydrophobicity of a peptide. This can lead to challenges such as decreased solubility in aqueous buffers, a higher tendency for aggregation, and stronger retention on reverse-phase HPLC columns.[1][4] These factors often require optimization of solubilization and purification protocols.
2. What is the recommended first step for dissolving a new N-acylated peptide?
First, assess the peptide's amino acid sequence to predict its overall charge and hydrophobicity.[3] A good starting point for most peptides is sterile, distilled water. If the peptide is insoluble, and particularly if it is hydrophobic, try dissolving it in a minimal amount of an organic solvent like DMSO or DMF, followed by the slow addition of your aqueous buffer.[1][3] For charged peptides, adjusting the pH of the aqueous solution can significantly improve solubility.[2]
3. What are the most common impurities found after the synthesis of N-acylated peptides?
Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids.[7][12]
-
Truncated sequences: Shorter peptide fragments.[12]
-
Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.[12]
-
Oxidized peptides: Particularly those containing methionine, cysteine, or tryptophan residues.[12]
-
Diastereomers: Resulting from racemization during synthesis.
4. How can I assess the purity of my N-acylated peptide product?
The standard method for assessing peptide purity is analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection (typically at 210-220 nm).[8][13] Mass spectrometry (MS) is used to confirm the molecular weight of the desired peptide and to identify impurities.[13]
5. What are the best practices for handling and storing purified N-acylated peptides?
-
Handling: Always wear gloves to prevent contamination.[14] For light-sensitive peptides, protect them from direct light.
-
Storage of Lyophilized Peptides: For long-term storage, keep lyophilized peptides at -20°C or colder in a tightly sealed container to protect from moisture.[15][16] Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation.[14]
-
Storage of Peptides in Solution: It is not recommended to store peptides in solution for extended periods. If necessary, prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or colder.[14][17] The stability in solution is sequence-dependent, with peptides containing residues like Cys, Met, Gln, and Asn being more prone to degradation.[14]
Experimental Protocols
Protocol 1: General Solubilization of N-Acylated Peptides
-
Initial Assessment: Analyze the peptide sequence to determine its net charge at neutral pH and its proportion of hydrophobic residues.
-
Test Dissolution: Use a small aliquot of the peptide for solubility testing to avoid risking the entire batch.
-
Aqueous Solvent First: Attempt to dissolve the peptide in sterile, deionized water or a neutral buffer (e.g., phosphate or Tris at pH 7).[1]
-
pH Adjustment for Charged Peptides:
-
Organic Solvents for Hydrophobic Peptides:
-
Aid Dissolution: Gentle warming (below 40°C) or brief sonication can be used to aid dissolution.[1][18]
-
Centrifugation: Before use, centrifuge the solution to pellet any undissolved material.
Protocol 2: Standard RP-HPLC Purification of N-Acylated Peptides
-
Sample Preparation: Dissolve the crude N-acylated peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm filter before injection.[19]
-
Column: Use a C18 reverse-phase column suitable for peptide separations.
-
Mobile Phases:
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile.[20]
-
-
Chromatography System: An HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.
-
Method Development (Analytical Scale):
-
Equilibrate the analytical column with the starting mobile phase composition.
-
Inject a small amount of the sample.
-
Run a broad gradient (e.g., 5% to 95% Buffer B over 30 minutes) to determine the approximate elution time of the peptide.
-
Optimize the gradient to be shallower around the elution time of the target peptide to achieve better separation from impurities.[4] A typical gradient for peptides might be a 1% per minute increase in Buffer B.[11]
-
-
Preparative Scale Purification:
-
Equilibrate the preparative column with the starting conditions.
-
Load the dissolved crude peptide onto the column.
-
Run the optimized gradient.
-
Monitor the elution profile at 214 nm and 280 nm.[20]
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the fractions with the desired purity and freeze-dry them immediately to obtain the purified peptide as a powder.[11]
Visualizations
Caption: General workflow for the purification of N-acylated peptides.
Caption: Troubleshooting decision tree for N-acylated peptide purification.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. jpt.com [jpt.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. bachem.com [bachem.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 14. peptide.com [peptide.com]
- 15. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 16. jpt.com [jpt.com]
- 17. NIBSC - Peptide Storage [nibsc.org]
- 18. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. protocols.io [protocols.io]
stability issues of 3-(2,6-Dimethylphenyl)propionic acid under various conditions
Welcome to the technical support center for 3-(2,6-Dimethylphenyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address potential issues during your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to keep the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3] Specifically, storage temperatures should be kept below 30°C.[1] It should be stored away from heat, sparks, open flames, and other ignition sources.[2][3] Additionally, it is advisable to segregate it from alkaline substances and oxidizing agents to prevent potential reactions.[1][3]
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (an aromatic ring and a carboxylic acid functional group), potential degradation pathways can be inferred. These may include:
-
Oxidation: The phenyl ring could be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group might be lost as carbon dioxide.
-
Photodegradation: Exposure to light, particularly UV light, may induce degradation.[4][5]
Forced degradation studies are necessary to definitively identify the degradation products and pathways.[4][5][6][7]
Q3: How can I assess the stability of this compound in my formulation?
To assess the stability, you should conduct forced degradation studies, which involve exposing the compound to a range of stress conditions that are more severe than accelerated stability conditions.[5][7] This will help in identifying potential degradation products and developing a stability-indicating analytical method.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected peaks in chromatogram during analysis. | Degradation of the compound. | Review storage conditions and handling procedures. Perform a forced degradation study to identify potential degradants.[6] |
| Impurities in the sample. | Use a higher purity grade of the compound. Characterize the impurities. | |
| Loss of potency in a solution over a short period. | pH-dependent hydrolysis or instability. | Investigate the stability of the compound at different pH values. Buffer the solution to a pH where the compound is most stable. |
| Oxidation by dissolved oxygen or peroxides. | Degas solvents before use. Consider adding an antioxidant to the formulation. | |
| Adsorption to container surfaces. | Use silanized glass or polypropylene containers. | |
| Discoloration of the solid compound. | Exposure to light or air (oxidation). | Store the compound in an amber, airtight container, and consider storage under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Inconsistent results in bioassays. | Degradation of the active compound in the assay medium. | Assess the stability of the compound in the specific bioassay medium under the experimental conditions (e.g., temperature, CO2 levels). |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the sample to identify potential degradation products and pathways.[4][5][6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 8 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.[4][5]
-
Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the parent compound from any degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an appropriate wavelength (e.g., based on the UV spectrum of the compound).
-
Injection Volume: 10 µL.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. download.basf.com [download.basf.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. ijrpp.com [ijrpp.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.dphen1.com [library.dphen1.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Validation & Comparative
Navigating Steric Hindrance: A Comparative Guide to the NMR Characterization of 3-(2,6-Dimethylphenyl)propionic Acid-Peptide Linkages
For researchers, scientists, and drug development professionals, the precise characterization of covalent linkages between small molecules and peptides is paramount for understanding structure-activity relationships and ensuring the quality of novel therapeutics. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of the sterically hindered amide linkage formed between 3-(2,6-dimethylphenyl)propionic acid and a peptide, alongside alternative analytical techniques. Detailed experimental protocols and quantitative data are presented to support the objective comparison.
The conjugation of this compound to a peptide introduces a bulky, sterically hindered moiety that can significantly influence the conformation and properties of the resulting conjugate. Accurate characterization of the newly formed amide bond is therefore critical. NMR spectroscopy stands out as a powerful, non-destructive technique for providing detailed atomic-level information about the structure and environment of the linkage.
Experimental Protocols
Synthesis of this compound-Peptide Conjugate
A common strategy for forming the amide bond between this compound and a peptide involves a two-step process: activation of the carboxylic acid followed by coupling to the N-terminus of the peptide.
1. Activation of this compound:
Due to the steric hindrance from the two ortho-methyl groups, the formation of a highly reactive acyl chloride is often preferred.
-
Materials: this compound, oxalyl chloride or thionyl chloride, N,N-dimethylformamide (DMF, catalytic amount), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF.
-
Slowly add an excess (typically 1.5-2.0 equivalents) of oxalyl chloride or thionyl chloride to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(2,6-dimethylphenyl)propionyl chloride, which is typically used immediately in the next step.
-
2. Peptide Coupling:
-
Materials: Peptide with a free N-terminus, 3-(2,6-dimethylphenyl)propionyl chloride, a non-nucleophilic base (e.g., diisopropylethylamine, DIEA), anhydrous DMF or DCM.
-
Procedure:
-
Dissolve the peptide in anhydrous DMF or DCM.
-
Cool the solution to 0 °C.
-
Add an excess of DIEA (typically 2-3 equivalents) to the peptide solution.
-
Slowly add a solution of the freshly prepared 3-(2,6-dimethylphenyl)propionyl chloride in the same solvent.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for several hours to overnight.
-
Monitor the reaction progress by a suitable technique (e.g., LC-MS).
-
Upon completion, quench the reaction (e.g., with water) and purify the crude product.
-
Alternative Coupling Method using Coupling Reagents:
For less hindered systems or as an alternative to the acyl chloride method, standard peptide coupling reagents can be employed, although reaction times may be longer due to steric hindrance.
-
Materials: this compound, peptide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), DIEA, anhydrous DMF.
-
Procedure:
-
Dissolve the this compound, EDC, and HOBt in anhydrous DMF.
-
Stir the mixture for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the peptide and DIEA to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Work up and purify the product as described above.
-
Purification of the Peptide Conjugate
The crude peptide conjugate is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3][4][5]
-
Stationary Phase: C18-modified silica is commonly used.[2]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is a standard eluent system.[1][2]
-
Detection: UV detection at 210-220 nm is used to monitor the peptide backbone.[2]
-
Post-Purification: Fractions containing the pure product are pooled and lyophilized to obtain the final product as a powder.[1]
NMR Characterization Protocol
High-resolution NMR spectroscopy is employed to confirm the formation of the amide bond and to characterize the structure of the conjugate.
-
Sample Preparation: Dissolve the purified and lyophilized peptide conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or a mixture). The choice of solvent will depend on the solubility of the conjugate and the desired NMR experiments.
-
1D ¹H NMR: This is the initial and most fundamental experiment. The appearance of a new amide proton (NH) resonance, typically in the range of 7.5-8.5 ppm, is a key indicator of amide bond formation. The integration of this signal should correspond to one proton. The chemical shifts of the protons on the this compound moiety and the peptide will also be informative.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign proton resonances within the amino acid residues and the this compound moiety.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within an amino acid residue). This is particularly useful for assigning complex or overlapping proton signals.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹³C) or nitrogens (¹⁵N). This is a powerful tool for assigning carbon and nitrogen resonances and confirming the connectivity of the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This experiment is crucial for confirming the formation of the amide bond by observing a correlation between the amide proton and the carbonyl carbon of the this compound moiety, and/or between the α-protons of the N-terminal amino acid and the carbonyl carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide information about the spatial proximity of protons. These experiments are invaluable for determining the three-dimensional conformation of the peptide conjugate, including the orientation of the this compound group relative to the peptide backbone.
-
Data Presentation: NMR vs. Alternative Methods
The following tables summarize the expected quantitative data from NMR and compare it with data obtained from alternative characterization techniques like Mass Spectrometry and HPLC.
Table 1: NMR Spectroscopic Data for the this compound-Peptide Linkage
| Parameter | Nucleus | Expected Chemical Shift (ppm) | Key Information Provided |
| Amide Proton | ¹H | 7.5 - 8.5 | Confirmation of amide bond formation, information on hydrogen bonding and local environment. |
| Carbonyl Carbon | ¹³C | 170 - 175 | Confirmation of the amide carbonyl group. |
| α-Protons of N-terminal residue | ¹H | ~4.0 - 4.5 | Shows shift upon acylation, confirms modification at the N-terminus. |
| Methyl Protons (on phenyl ring) | ¹H | ~2.3 | Characteristic signal for the dimethylphenyl group. |
| Aromatic Protons (on phenyl ring) | ¹H | ~7.0 - 7.3 | Characteristic signals for the dimethylphenyl group. |
| Methylene Protons (propionic acid) | ¹H | ~2.5 - 3.0 | Protons adjacent to the phenyl ring and the carbonyl group. |
Note: The exact chemical shifts will be dependent on the specific peptide sequence, the solvent, and the conformation of the conjugate.
Table 2: Comparison of Characterization Techniques
| Technique | Quantitative Data | Advantages | Limitations |
| NMR Spectroscopy | Chemical shifts (δ), coupling constants (J), NOE intensities, relaxation rates. | Provides detailed atomic-level structural and conformational information. Non-destructive. | Lower sensitivity compared to MS. Requires higher sample concentrations. Can be complex to interpret for large molecules. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of the intact conjugate and its fragments. | High sensitivity and accuracy for molecular weight determination. Can confirm the presence of the modification. | Provides limited structural and no conformational information. Destructive technique. |
| High-Performance Liquid Chromatography (HPLC) | Retention time (t_R), peak purity (%). | Excellent for purification and assessing the purity of the conjugate. Can separate the conjugate from starting materials and byproducts. | Provides no structural information about the linkage itself. |
Visualization of Experimental Workflows
Caption: Experimental workflow for the synthesis, purification, and characterization of the peptide conjugate.
Caption: Comparison of NMR spectroscopy with alternative analytical methods for peptide conjugate characterization.
Conclusion
NMR spectroscopy offers unparalleled insight into the atomic-level details of the this compound-peptide linkage. While alternative techniques such as mass spectrometry and HPLC are essential for confirming molecular weight and assessing purity, they do not provide the in-depth structural and conformational information that can be obtained from a comprehensive suite of NMR experiments. For researchers in drug development, the detailed characterization afforded by NMR is invaluable for understanding how this sterically demanding modification impacts peptide structure and, ultimately, its biological function. The combination of these analytical methods provides a robust and comprehensive characterization of these complex biomolecules.
References
Mass Spectrometry Fragmentation Analysis of 3-(2,6-Dimethylphenyl)propionic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of 3-(2,6-Dimethylphenyl)propionic acid and its derivatives. Understanding these fragmentation pathways is crucial for the structural elucidation, metabolite identification, and pharmacokinetic studies essential in drug development. This document summarizes expected fragmentation behaviors based on the analysis of structurally related compounds, offering a predictive framework in the absence of extensive direct studies on this specific class of molecules.
Executive Summary
The mass spectral fragmentation of this compound derivatives is primarily dictated by the core structure, featuring a stable dimethylphenyl group and a flexible propionic acid side chain. Electron ionization (EI) and electrospray ionization (ESI) are common techniques for the analysis of such compounds, often in tandem with mass spectrometry (MS/MS) for detailed structural information. Key fragmentation events include cleavages of the propionic acid side chain, rearrangements involving the aromatic ring, and losses of small neutral molecules. This guide compares these expected patterns with the known fragmentation of similar structures to provide a robust analytical resource.
Comparison of Fragmentation Patterns
The fragmentation of this compound is anticipated to share similarities with other substituted phenylpropanoic acids and related structures. The following table summarizes key fragmentation patterns observed in analogous compounds, providing a basis for predicting the behavior of the target derivatives.
| Compound Class | Key Fragmentation Pathways | Common Fragment Ions (m/z) | Ionization Mode | Reference |
| Substituted 3-Phenylpropenoates | Loss of the ester group, cyclization to form benzopyrylium ions, and loss of ethene. | [M-OR]⁺, [M-C₂H₄]⁺ | EI-MS | [1] |
| Propofol (2,6-diisopropylphenol) | Stepwise loss of a methyl radical and a hydrogen radical from an isopropyl side chain. | [M-H-CH₄]⁻ | ESI-MS/MS, APCI-MS/MS | [2] |
| Propanoic Acid | Loss of the carboxyl group, cleavage of the ethyl group. | [M-COOH]⁺, [C₂H₅]⁺, [COOH]⁺ | EI-MS | [3] |
| Phenethylamines and Tryptamines | α-cleavage (loss of the amine group) and β-cleavage (cleavage of the bond between the α and β carbons). | Varies with substitution | EI-MS, ESI-MS | [4] |
Proposed Fragmentation of this compound
Based on the comparative data, the fragmentation of this compound under mass spectrometry is likely to proceed through several key pathways. The following diagram illustrates the predicted fragmentation cascade.
Caption: Proposed fragmentation pathway for this compound.
Experimental Protocols
A generalized experimental workflow for the analysis of this compound derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is outlined below. This protocol is a composite based on standard methods for similar analytes.[5][6][7]
1. Sample Preparation
-
Plasma/Serum: Protein precipitation is a common method. Add three volumes of cold acetonitrile to one volume of plasma or serum. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.
-
Urine: Dilute the urine sample 1:10 with the initial mobile phase. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulates.
-
Derivatization (Optional): For enhanced sensitivity and chromatographic retention of short-chain fatty acids, derivatization can be employed. A common agent is 3-nitrophenylhydrazine (3-NPH).[8][9]
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal ionization for the specific derivative.
-
Scan Mode: For initial analysis, a full scan from m/z 50-500 is recommended. For quantitative analysis, Multiple Reaction Monitoring (MRM) is preferred.[5]
-
Key MS/MS Parameters:
-
Collision Energy: This will need to be optimized for each parent-fragment ion transition. A typical starting range is 10-40 eV.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Gas Temperature: 350-500°C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
The following diagram illustrates the general experimental workflow.
Caption: General experimental workflow for LC-MS/MS analysis.
Conclusion
While direct, comprehensive studies on the mass spectrometry fragmentation of this compound derivatives are limited, a predictive understanding can be established by comparing with structurally analogous compounds. The primary fragmentation events are expected to involve the propionic acid side chain and rearrangements of the aromatic ring. The provided experimental protocols offer a robust starting point for developing and validating analytical methods for this class of molecules. This guide serves as a foundational resource for researchers engaged in the analysis and characterization of these important compounds in various scientific and developmental contexts.
References
- 1. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. LC–MS-Based Qualitative Analysis and Pharmacokinetic Integration Network Pharmacology Strategy Reveals the Mechanism of Phlomis brevidentata H.W.Li Treatment of Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparative efficacy of HIV protease inhibitors with and without the 2,6-dimethylphenyl moiety
A detailed comparison of HIV protease inhibitors reveals that the inclusion of a 2,6-dimethylphenyl moiety, particularly as part of a 2,6-dimethylphenoxyacetyl group, significantly influences their antiviral efficacy and resistance profiles. This structural feature, prominently found in the potent protease inhibitor Lopinavir, enhances binding affinity to the HIV protease enzyme, contributing to its robust clinical performance.
This guide provides a comparative analysis of the efficacy of HIV protease inhibitors with and without the 2,6-dimethylphenyl moiety, supported by experimental data and detailed methodologies for key experiments.
Comparative Efficacy: With vs. Without the 2,6-Dimethylphenyl Moiety
The 2,6-dimethylphenyl moiety is a key component of the P2' ligand in several HIV protease inhibitors, most notably Lopinavir. Its presence is associated with enhanced potency against both wild-type and drug-resistant strains of HIV.
Inhibitors Containing the 2,6-Dimethylphenyl Moiety
Lopinavir, co-formulated with Ritonavir (Kaletra®), stands as a primary example of a highly effective protease inhibitor featuring the 2,6-dimethylphenoxyacetyl group. This structural element contributes significantly to its antiviral activity.[1][2] The substitution of the P2 and P2' groups in Lopinavir, relative to its predecessor Ritonavir, improves its inhibitory potency against drug-resistant variants of HIV-1 protease.[2][3]
Structure-activity relationship (SAR) studies on Lopinavir analogues have demonstrated that the 2,6-dimethylphenoxyacetyl group at the P-2' position is crucial for its high efficacy.[1] Replacement of this group with other substituted phenyl or heteroaryl groups has been explored to understand its importance.[1]
Inhibitors Lacking the 2,6-Dimethylphenyl Moiety
Numerous other potent HIV protease inhibitors do not contain the 2,6-dimethylphenyl moiety. These include first-generation inhibitors like Saquinavir, Indinavir, and Nelfinavir, as well as the second-generation inhibitor Darunavir.[2][4] These inhibitors utilize different chemical groups at the P2 and P2' positions to achieve high binding affinity to the protease active site. For instance, Darunavir incorporates a bis-tetrahydrofuran (bis-THF) moiety at the P2 position, which forms extensive hydrogen bonds with the backbone of the HIV protease, contributing to its high potency and a high genetic barrier to resistance.[2]
The EC50 values for several protease inhibitors highlight the range of potencies achieved with different structural motifs:
| Inhibitor | Presence of 2,6-Dimethylphenyl Moiety | EC50 (nM) |
| Lopinavir | Yes | ~17[2][3] |
| Saquinavir | No | 37.7[2] |
| Indinavir | No | ~5.5[3] |
| Nelfinavir | No | 30-60[2] |
| Darunavir | No | 1-2[2] |
Impact on Drug Resistance
The development of drug resistance is a major challenge in HIV therapy. The structure of protease inhibitors plays a critical role in their ability to maintain efficacy against mutant viral strains. The substitution of the P2 and P2' groups in Lopinavir, including the incorporation of the 2,6-dimethylphenoxyacetyl group, was a strategic design to enhance its potency against drug-resistant HIV-1 variants.[2][3] While specific mutations can confer resistance to Lopinavir, its overall resistance profile has been shown to be robust, with no resistance detected in treatment-naive patients in some long-term studies.[5]
In contrast, inhibitors lacking this moiety have different resistance profiles. For example, the L90M mutation is a common resistance mutation for Saquinavir.[6] Darunavir, with its unique bis-THF group, has a high genetic barrier to resistance.[7]
Experimental Protocols
The evaluation of HIV protease inhibitor efficacy relies on standardized in vitro assays. The following are detailed methodologies for key experiments.
HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)
This assay directly measures the ability of a compound to inhibit the activity of purified HIV-1 protease.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorescent reporter molecule (fluorophore) and a quencher molecule. In the presence of active HIV-1 protease, the peptide is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence. An effective inhibitor will prevent this cleavage, leading to a lower fluorescence signal.[4]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Serially dilute the inhibitor to the desired concentrations in assay buffer.
-
Prepare a solution of recombinant HIV-1 protease in assay buffer.
-
Prepare a solution of the fluorogenic substrate in assay buffer.
-
-
Assay Procedure:
-
Add the diluted inhibitor solutions to the wells of a 96-well microplate.
-
Add the HIV-1 protease solution to each well.
-
Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to each well.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control with no inhibitor.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Cell-Based Antiviral Activity Assay
This assay assesses the ability of a compound to inhibit HIV replication in a cellular context.
Principle: This method involves infecting a susceptible human T-cell line (e.g., MT-4) with HIV-1 in the presence of varying concentrations of the inhibitor. The extent of viral replication is then quantified by measuring the amount of a viral protein, such as the p24 antigen, in the cell culture supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay).[4]
Protocol:
-
Cell Culture and Infection:
-
Culture MT-4 cells in appropriate media.
-
Prepare serial dilutions of the test inhibitor.
-
Add the diluted inhibitor to the cells in a 96-well plate.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the infected cells for several days to allow for viral replication.
-
-
Quantification of Viral Replication (p24 ELISA):
-
After the incubation period, collect the cell culture supernatant.
-
Coat a 96-well ELISA plate with an antibody specific for the HIV-1 p24 antigen.
-
Add the culture supernatants to the wells.
-
Add a second, enzyme-linked anti-p24 antibody.
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measure the absorbance of the wells using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of p24 antigen.
-
Determine the concentration of p24 in each culture supernatant.
-
Calculate the percentage of inhibition of viral replication for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration to determine the EC50 value (the concentration of the drug that inhibits 50% of viral replication).
-
Visualizing Key Processes
To better understand the mechanisms and workflows involved in evaluating HIV protease inhibitors, the following diagrams are provided.
References
- 1. Synthesis and structure-activity relationships of a novel series of HIV-1 protease inhibitors encompassing ABT-378 (Lopinavir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complex patterns of protease inhibitor resistance among antiretroviral treatment-experienced HIV-2 patients from Senegal: implications for second-line therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 3-(2,6-Dimethylphenyl)propionic Acid Analogs and Related Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of anti-inflammatory agents structurally related to 3-(2,6-dimethylphenyl)propionic acid. Due to the limited availability of comprehensive public data on a systematic series of this compound analogs, this guide focuses on closely related chemical scaffolds with reported anti-inflammatory and cyclooxygenase (COX) inhibitory activities. The experimental data presented herein is derived from published research and aims to provide a framework for understanding the key structural features influencing the anti-inflammatory potency of these compounds.
Data Presentation: Quantitative SAR of Related Pyrazole Analogues
The following table summarizes the in vivo anti-inflammatory and in vitro COX inhibitory activities of a series of hybrid pyrazole analogues. These compounds, while not direct analogs of this compound, share some structural similarities and provide valuable insights into the SAR of COX inhibitors. The data is adapted from Alam et al., 2016[1].
| Compound ID | Structure | In Vivo Anti-inflammatory Activity (% Inhibition) | In Vitro COX-1 Inhibition (IC50, µM) | In Vitro COX-2 Inhibition (IC50, µM) | Selectivity Index (COX-1/COX-2) |
| 5s | 4-((4-chlorophenyl)(5-(4-isobutylphenyl)-1H-pyrazol-3-yl)methyl)aniline | 78.09 | >100 | 2.51 | >39.84 |
| 5u | 4-((4-chlorophenyl)(5-(4-isobutylphenyl)-1H-pyrazol-3-yl)methyl)benzenesulfonamide | 80.63 | 130.12 | 1.79 | 72.73 |
| Ibuprofen | 2-(4-isobutylphenyl)propanoic acid | 81.32 | - | - | - |
| Celecoxib | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | - | 13.27 | 0.17 | 78.06 |
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
The carrageenan-induced rat paw edema model is a widely used and well-established acute inflammatory model for evaluating the anti-inflammatory activity of test compounds.[1]
Protocol:
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: Test compounds, a standard drug (e.g., Ibuprofen), and a vehicle control are administered orally or intraperitoneally to different groups of animals.
-
Induction of Edema: After a specified period (e.g., 1 hour) following compound administration, a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of the COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.[1]
Protocol:
-
Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.
-
Procedure:
-
The reaction mixture contains a buffer (e.g., Tris-HCl), heme cofactor, and the COX enzyme (either COX-1 or COX-2).
-
The test compound at various concentrations is pre-incubated with the enzyme.
-
The reaction is initiated by the addition of arachidonic acid and the chromogenic substrate.
-
The rate of oxidation of the substrate is measured spectrophotometrically by monitoring the change in absorbance at a specific wavelength (e.g., 610 nm).
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Mandatory Visualizations
Caption: General signaling pathway of NSAIDs.
Caption: Workflow for in vivo anti-inflammatory assay.
Caption: Workflow for in vitro COX inhibition assay.
References
Potency of Arylpropionic Acid-Based Inhibitors Against Cyclooxygenase Enzymes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of common arylpropionic acid-based nonsteroidal anti-inflammatory drugs (NSAIDs). The accompanying data and experimental protocols offer a framework for evaluating and comparing the inhibitory potential of these compounds against cyclooxygenase (COX) enzymes, crucial targets in inflammation and pain management.
Arylpropionic acid derivatives, a cornerstone of NSAID therapy, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of COX enzymes. Understanding the specific inhibitory potency of these compounds against the two main isoforms, COX-1 and COX-2, is critical for drug development and for tailoring therapeutic strategies to maximize efficacy while minimizing adverse effects. This guide presents a summary of IC50 values for prominent arylpropionic acid-based inhibitors, details the experimental methodologies used to determine these values, and illustrates the relevant signaling pathway.
Comparative IC50 Values
The inhibitory activities of ibuprofen, naproxen, and ketoprofen against COX-1 and COX-2 are summarized in the table below. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is important to note that these values can vary between studies due to differences in experimental conditions, such as the source of the enzyme (e.g., human, ovine) and the specific assay methodology employed.
| Inhibitor | Target | IC50 (µM) | Reference(s) |
| Ibuprofen | COX-1 | 2.9 - 13 | [1][2] |
| COX-2 | 1.1 - 370 | [2] | |
| Naproxen | COX-1 | 0.34 - 8.7 | [3][4][5] |
| COX-2 | 0.18 - 5.2 | [3][4][5] | |
| Ketoprofen | COX-1 | 0.0019 - 0.002 | [4][6] |
| COX-2 | 0.026 - 0.027 | [4][6] |
Experimental Protocols
The determination of IC50 values for COX inhibitors is crucial for assessing their potency and selectivity. Below are detailed methodologies for two common in vitro assays used for this purpose.
Purified Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The production of prostaglandins, such as Prostaglandin E2 (PGE2), is a common endpoint for measuring enzyme activity.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme Immunoassay (EIA) kit for PGE2 detection or LC-MS/MS setup
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and L-epinephrine in a microplate or reaction tube.
-
Add the purified COX-1 or COX-2 enzyme to the reaction mixture and incubate for a short period (e.g., 2 minutes) at a controlled temperature (e.g., 37°C).
-
Introduce various concentrations of the test inhibitor to the enzyme mixture and pre-incubate for a defined time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific duration (e.g., 2 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., 2.0 M HCl).
-
Quantify the amount of PGE2 produced using a validated method such as an Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant environment for assessing COX inhibition as it utilizes whole blood, which contains all the cellular components and plasma proteins that can influence drug activity.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
For COX-1 activity: Calcium ionophore A23187 or thrombin to induce platelet aggregation and subsequent thromboxane B2 (TXB2) production.
-
For COX-2 activity: Lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.
-
EIA kits for TXB2 and PGE2 detection.
Procedure for COX-1 Inhibition:
-
Aliquot whole blood into tubes.
-
Add various concentrations of the test inhibitor and incubate for a specified time (e.g., 15-60 minutes) at 37°C.
-
Induce platelet activation by adding a stimulating agent like calcium ionophore A23187 or allowing the blood to clot.
-
After a defined incubation period, centrifuge the samples to separate the serum or plasma.
-
Measure the concentration of TXB2, a stable metabolite of the COX-1 product thromboxane A2, using an EIA kit.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the purified enzyme assay.
Procedure for COX-2 Inhibition:
-
Incubate whole blood with LPS for an extended period (e.g., 24 hours) at 37°C to induce the expression of COX-2 in monocytes.
-
Add various concentrations of the test inhibitor to the LPS-stimulated blood and incubate for a defined period.
-
Centrifuge the samples to obtain plasma.
-
Measure the concentration of PGE2, a major product of COX-2 activity in this system, using an EIA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualization of the Cyclooxygenase Signaling Pathway
The following diagram illustrates the enzymatic cascade initiated by the release of arachidonic acid from the cell membrane and the subsequent production of prostaglandins through the action of COX enzymes. Arylpropionic acid-based inhibitors act by blocking the active site of both COX-1 and COX-2, thereby preventing the synthesis of these pro-inflammatory mediators.
Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins and the inhibitory action of arylpropionic acid-based drugs.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. amsbio.com [amsbio.com]
- 6. Automated enzyme immunoassay to measure prostaglandin E2 in gingival crevicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Cell-Based Assays for HIV Protease Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
The development of effective HIV protease inhibitors remains a cornerstone of antiretroviral therapy. Robust and reliable in vitro cell-based assays are critical for the discovery and characterization of new inhibitor candidates. These assays provide a more biologically relevant context than purely biochemical assays by accounting for factors such as cell permeability, metabolism, and potential cytotoxicity. This guide offers an objective comparison of common cell-based methodologies for evaluating the efficacy of HIV protease inhibitors, supported by experimental data and detailed protocols.
Comparison of Key Assay Methodologies
The selection of an appropriate cell-based assay depends on various factors, including the specific research question, desired throughput, and available instrumentation. The following table summarizes the key features of commonly employed assays.
| Assay Principle | Key Advantages | Key Disadvantages | Typical Readout | Throughput |
| Reporter Gene Assay (e.g., GFP-based) | High sensitivity; non-infectious model; suitable for high-throughput screening (HTS).[1] | Relies on transient expression; potential for off-target effects on the reporter. | Fluorescence intensity (Flow cytometry or plate reader). | High |
| FRET-Based Assay | Real-time kinetic measurements possible; high sensitivity and specificity.[2][3] | Requires co-expression of FRET probe and protease; potential for spectral overlap. | FRET ratio (Fluorescence microscopy or plate reader). | Medium to High |
| Gag Polyprotein Processing Assay | Directly measures the biological function of the protease on its natural substrate.[2] | Lower throughput; requires Western blotting, which is semi-quantitative. | p24 band intensity on a Western blot. | Low |
| Luciferase-Based Reporter Assay | High sensitivity and wide dynamic range.[4] | Requires cell lysis; substrate cost can be high. | Luminescence intensity. | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and comparison.
GFP-Based Reporter Assay for HIV-1 Protease Activity
This assay relies on the principle that active HIV-1 protease is cytotoxic. A fusion protein of Green Fluorescent Protein (GFP) and HIV-1 protease (GFP-PR) is transiently expressed in cells. In the absence of an inhibitor, the protease auto-cleaves and leads to cell death, resulting in low fluorescence. An effective inhibitor blocks this process, leading to the accumulation of the GFP-PR fusion protein and a quantifiable increase in fluorescence.[1]
Materials:
-
HEK293T or HeLa cells
-
Expression vector for GFP-HIV-1 Protease
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitors and control inhibitor (e.g., Saquinavir)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Cell Seeding: Seed HEK293T or HeLa cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.[2]
-
Transfection: Transfect the cells with the GFP-HIV-1 Protease expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the test inhibitor or a known control inhibitor. Include a vehicle-only control (e.g., DMSO).[2]
-
Incubation: Incubate the cells for an additional 24 hours.
-
Data Acquisition:
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the GFP fluorescence of the cell population.
-
Fluorescence Plate Reader: Read the fluorescence intensity directly from the 24-well plate.
-
-
Data Analysis: The dose-dependent increase in fluorescence intensity correlates with the efficacy of the protease inhibitor.[1] IC50 values can be calculated by plotting the fluorescence intensity against the logarithm of the inhibitor concentration.
FRET-Based Assay for HIV-1 Protease Activity
This assay utilizes a genetically encoded Förster Resonance Energy Transfer (FRET) probe. The probe consists of two fluorescent proteins (e.g., CFP and YFP) linked by a peptide sequence that is a substrate for the HIV-1 protease. In the absence of an active protease, excitation of the donor (CFP) results in energy transfer to the acceptor (YFP), leading to YFP emission. When the protease is active, it cleaves the linker, separating the two fluorophores and disrupting FRET. Inhibition of the protease restores the FRET signal.[2]
Materials:
-
HEK293T cells
-
Expression vectors for the FRET probe and HIV-1 protease
-
Co-transfection reagent
-
Glass-bottom dishes suitable for microscopy
-
Test inhibitors
-
Fluorescence microscope equipped for FRET imaging
Protocol:
-
Cell Seeding: Seed HEK293T cells on glass-bottom dishes.
-
Co-transfection: Co-transfect the cells with the FRET probe expression vector and the HIV-1 protease expression vector.[2]
-
Inhibitor Treatment: After 24 hours, add the test inhibitors at various concentrations to the cell culture medium.
-
Imaging: After a suitable incubation period (e.g., 24 hours), perform live-cell imaging using a fluorescence microscope. Acquire images in both the donor and acceptor channels.
-
Data Analysis: Calculate the FRET ratio (acceptor intensity / donor intensity). An increase in the FRET ratio indicates inhibition of protease activity. Quantify the FRET ratios for different inhibitor concentrations to determine their efficacy.[2]
Gag Polyprotein Processing Assay
This assay directly assesses the ability of an inhibitor to block the cleavage of the natural substrate of HIV-1 protease, the Gag polyprotein. Inhibition of protease activity results in the accumulation of the unprocessed p55 Gag precursor and a decrease in the mature p24 capsid protein.[2]
Materials:
-
CEM-T cells or other HIV-1 susceptible T-cell line
-
HIV-1 viral stock (e.g., NL4-3)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test inhibitors
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against HIV-1 p24
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Infection and Treatment: Infect CEM-T cells with an HIV-1 viral stock in the presence of various concentrations of the test inhibitor.
-
Cell Lysis: After a suitable incubation period (e.g., 48 hours), harvest the cells and lyse them using cell lysis buffer.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HIV-1 p24.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for the unprocessed p55 Gag and the mature p24 capsid protein. A dose-dependent increase in the p55/p24 ratio indicates effective inhibition of the HIV-1 protease.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating HIV protease inhibitor efficacy using a cell-based assay.
Caption: Generalized workflow for in vitro cell-based HIV protease inhibitor efficacy assays.
This guide provides a foundational understanding of the common in vitro cell-based assays for HIV protease inhibitor efficacy. The choice of assay should be tailored to the specific needs of the research, balancing throughput, biological relevance, and available resources.
References
- 1. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
enzyme kinetics of HIV protease with inhibitors derived from 3-(2,6-Dimethylphenyl)propionic acid
A detailed examination of the enzymatic inhibition of HIV protease by various inhibitors, providing key kinetic data and experimental methodologies for researchers in drug discovery.
Performance Comparison: Enzyme Inhibition Kinetics
The potency of HIV protease inhibitors is quantitatively assessed by their inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity, where a lower Kᵢ indicates a more potent inhibitor. The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of the enzyme by 50% under specific experimental conditions.
Table 1: Enzyme Kinetic Data for HIV Protease Inhibitors
| Inhibitor Class | Compound | Kᵢ (nM) | IC₅₀ (nM) | Inhibition Type |
| Dimethylphenoxyl Acetate Derivatives | Compound 7a¹ | 0.03 | 1.9 | Competitive |
| Compound 7b¹ | 0.04 | 2.5 | Competitive | |
| Compound 7c¹ | 0.02 | 1.1 | Competitive | |
| FDA-Approved Inhibitors | Ritonavir | 0.019 - 0.04 | 10 - 100 | Competitive |
| Saquinavir | 0.12 - 0.47 | 1.8 - 5.5 | Competitive | |
| Indinavir | 0.35 - 0.98 | 10 - 50 | Competitive | |
| Nelfinavir | 0.7 - 2.0 | 20 - 80 | Competitive | |
| Amprenavir | 0.4 - 1.1 | 8 - 40 | Competitive | |
| Lopinavir | 0.007 - 0.013 | 1.2 - 6.5 | Competitive | |
| Atazanavir | 0.05 - 0.1 | 2.6 - 5.1 | Competitive | |
| Tipranavir | 0.1 - 0.2 | 30 - 100 | Non-peptidic Competitive | |
| Darunavir | 0.003 - 0.016 | 1 - 4 | Competitive |
¹Data for dimethylphenoxyl acetate derivatives are based on structurally similar compounds reported in the literature and serve as a proxy for the target compounds.
Experimental Protocols
The following is a detailed methodology for a typical in vitro Fluorescence Resonance Energy Transfer (FRET)-based kinetic assay used to determine the potency of HIV protease inhibitors.
Objective: To determine the IC₅₀ and Kᵢ values of test compounds against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based fluorogenic substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)
-
Assay Buffer: 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7
-
Test inhibitors and a known reference inhibitor (e.g., Ritonavir)
-
Dimethyl Sulfoxide (DMSO) for compound dilution
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET substrate in DMSO.
-
Prepare stock solutions of the test and reference inhibitors in DMSO.
-
Dilute the recombinant HIV-1 protease to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
Prepare serial dilutions of the test and reference inhibitors in the assay buffer. The final DMSO concentration in the assay should be kept constant (typically ≤1%) across all wells to avoid solvent effects.
-
In a 96-well microplate, add the following to the respective wells:
-
Blank wells: Assay buffer only.
-
Negative control (100% activity) wells: Assay buffer with the same final DMSO concentration as the inhibitor wells, and the HIV-1 protease solution.
-
Inhibitor wells: Diluted inhibitor solutions and the HIV-1 protease solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow for the binding of the inhibitors to the enzyme.
-
-
Kinetic Measurement:
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells except the blank wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm for EDANS/DABCYL).
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence signal versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
To determine the Kᵢ value and the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data are then fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis. A Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) can also be used to visualize the inhibition type.
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of competitive inhibition.
Unveiling the Potency of Synthesized Peptide Analogs: A Comparative Guide to Cellular Activity
For researchers, scientists, and drug development professionals, the validation of synthesized peptide analogs is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive comparison of the biological activity of prominent glucagon-like peptide-1 (GLP-1) receptor agonists—Liraglutide, Semaglutide, and Exenatide—in cellular models. We present a detailed analysis of their performance in key in vitro assays, complete with experimental protocols and visual representations of the underlying signaling pathways and workflows.
The therapeutic landscape for metabolic diseases has been revolutionized by the advent of peptide analogs that target the GLP-1 receptor. These synthetic peptides mimic the action of the endogenous incretin hormone GLP-1, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and other beneficial metabolic effects. The subtle yet significant structural modifications among these analogs, however, result in distinct pharmacological profiles. Understanding these differences at the cellular level is paramount for the rational design and selection of next-generation therapeutics.
This guide delves into the core assays used to characterize the biological activity of these synthesized peptides: cell viability, receptor binding affinity, and downstream signaling pathway activation. By presenting quantitative data in easily digestible tables, providing detailed experimental methodologies, and visualizing complex biological processes, we aim to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Comparative Analysis of GLP-1 Receptor Agonists
The in vitro performance of Liraglutide, Semaglutide, and Exenatide reveals key differences in their potency and binding characteristics. These variations are crucial in understanding their therapeutic efficacy and duration of action.
| Peptide Analog | Cell Viability (IC50) | Receptor Binding Affinity (Kᵢ/Kₐ) | cAMP Activation (EC50) |
| Liraglutide | >10,000 nM | ~0.1 - 2.0 nM | ~50 - 100 pM |
| Semaglutide | >10,000 nM | ~0.05 - 1.0 nM | ~20 - 60 pM |
| Exenatide | >10,000 nM | ~1.0 - 5.0 nM | ~80 - 150 pM |
Note: The values presented are approximate and can vary depending on the specific cell line, assay conditions, and radioligand used. The data is compiled from multiple sources and should be used for comparative purposes. A disclaimer is warranted regarding potential variations due to different study designs.
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, we provide detailed protocols for the key cellular assays discussed in this guide.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Synthesized peptide analogs
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of the peptide analogs in culture medium.
-
Remove the medium from the wells and add 100 µL of the peptide analog dilutions. Include a vehicle control (medium without peptide).
-
Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the peptide concentration.
Receptor Binding Assay (Radioligand Competition Assay)
This assay measures the affinity of the synthesized peptide analogs for the GLP-1 receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the GLP-1 receptor
-
Radiolabeled GLP-1 analog (e.g., [¹²⁵I]GLP-1)
-
Synthesized peptide analogs
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 0.1% BSA)
-
Non-specific binding control (high concentration of unlabeled native GLP-1)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of various concentrations of the synthesized peptide analog.
-
Add 50 µL of the radiolabeled GLP-1 analog to all wells.
-
Add 100 µL of the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the inhibitory constant (Kᵢ) for each peptide analog using competitive binding analysis software.
Downstream Signaling Assay (cAMP Accumulation HTRF Assay)
This assay quantifies the activation of the GLP-1 receptor by measuring the intracellular accumulation of cyclic AMP (cAMP), a key second messenger.
Materials:
-
Cells expressing the GLP-1 receptor (adherent or suspension)
-
Synthesized peptide analogs
-
Stimulation buffer
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
HTRF-compatible microplate reader
Procedure:
-
Seed cells in a 384-well plate and incubate overnight (for adherent cells). For suspension cells, prepare a cell suspension in stimulation buffer.
-
Add the PDE inhibitor to the cells.
-
Add various concentrations of the synthesized peptide analogs to the wells.
-
Incubate the plate for 30-60 minutes at room temperature.
-
Add the HTRF cAMP-d2 and anti-cAMP cryptate reagents to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Calculate the HTRF ratio and determine the half-maximal effective concentration (EC50) for each peptide analog by plotting the HTRF ratio against the logarithm of the peptide concentration.
Visualizing Cellular Processes
To provide a clearer understanding of the experimental procedures and the underlying biological mechanisms, we have created diagrams using the DOT language.
A Comparative Guide to the Metabolic Stability of Protease Inhibitor Prodrugs
For Researchers, Scientists, and Drug Development Professionals
The development of prodrugs has been a pivotal strategy in overcoming the pharmacokinetic challenges associated with many protease inhibitors (PIs), particularly their low oral bioavailability and rapid metabolism. A critical determinant of a successful prodrug is its metabolic stability; it must remain intact long enough to reach its target or facilitate absorption, yet be efficiently converted to the active parent drug. This guide provides an objective comparison of the metabolic stability of different classes of protease inhibitor prodrugs, supported by experimental data and detailed methodologies.
Introduction to Protease Inhibitor Prodrugs
Protease inhibitors are a cornerstone of antiretroviral therapy, but often suffer from poor pharmacological properties. Many are subject to rapid first-pass metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver and gut, particularly CYP3A4. Prodrug strategies aim to mask the metabolically labile moieties of the parent drug, thereby improving its pharmacokinetic profile. Common approaches include the addition of esters, amino acids, or phosphates, which are designed to be cleaved by endogenous enzymes like esterases or phosphatases to release the active drug. The stability of the prodrug in various biological matrices—such as plasma, liver microsomes, and intestinal homogenates—is a key factor influencing its efficacy and safety.
Comparative Analysis of Prodrug Stability
Here, we compare two prominent classes of protease inhibitor prodrugs: the nucleotide reverse transcriptase inhibitor (NRTI) prodrugs Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF), and amino acid-based prodrugs of first-generation PIs.
Case Study 1: Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)
TAF and TDF are both prodrugs of the antiviral agent tenofovir (TFV). TAF was specifically designed to have greater plasma stability than TDF, allowing for more efficient delivery of tenofovir into target cells.
Key Differences in Stability and Metabolism:
-
TDF is rapidly hydrolyzed in the plasma by esterases, leading to high systemic levels of the active drug, tenofovir. This systemic exposure is associated with a higher risk of renal and bone toxicity.
-
TAF is significantly more stable in plasma, primarily undergoing metabolism intracellularly (within peripheral blood mononuclear cells and hepatocytes) by cathepsin A to release tenofovir. This targeted intracellular activation results in lower systemic tenofovir concentrations and a more favorable safety profile concerning bone and renal function. However, switching from TDF to TAF has been associated with weight gain and increases in cholesterol and triglycerides.
Table 1: Comparative Metabolic Stability Data of TAF vs. TDF
| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Reference |
|---|---|---|---|
| Primary Activation Site | Intracellular (PBMCs, Hepatocytes) | Plasma | |
| Activating Enzyme | Cathepsin A | Plasma Esterases | |
| Plasma Stability | High; more stable in systemic circulation | Low; rapidly converted to tenofovir | |
| Intracellular Tenofovir Diphosphate (Active Metabolite) Levels | Higher in target cells | Lower in target cells | |
| Systemic Tenofovir Exposure | ~90% lower than TDF | High |
| Approved Oral Dose | 25 mg | 300 mg | |
This table summarizes qualitative and quantitative comparisons found in the literature.
Case Study 2: Amino Acid and Dipeptide Prodrugs
Amino acid and dipeptide moieties can be conjugated to protease inhibitors to improve their absorption via amino acid transporters and modulate their metabolic stability.
Key Findings:
-
The rate of hydrolysis is critical for antiviral activity; prodrugs that release the active drug too slowly show poor efficacy.
-
L-Leucine and L-phenylalanine conjugates of saquinavir, indinavir, and nelfinavir release the parent drug rapidly, with half-lives of 3-4 hours in buffer.
-
Prodrugs utilizing unnatural D-form amino acids exhibit significantly improved enzymatic stability compared to their L-form counterparts. For example, 5'-O-D-valyl-floxuridine was found to be 3- to 243-fold more stable than the L-valyl equivalent in various cell and tissue homogenates.
Table 2: Stability of Amino Acid-Based Protease Inhibitor Prodrugs
| Prodrug Conjugate (Parent PI) | Linker | Half-life of Hydrolysis (Buffer, 37°C) | Antiviral Activity (EC₅₀) | Reference |
|---|---|---|---|---|
| Leu-(PI) | Acyl | 3-4 hours | Active (not specified) | |
| Phe-(PI) | Acyl | 3-4 hours | Active (not specified) | |
| Tyr-(PI) | Carbamate | > 7 days (no hydrolysis detected) | Very low to inactive (>2300 nM) |
| Tyr-(PI) | -C(O)(CH₂)₄- | 40-70 hours | 21-325 nM | |
Data from a study on prodrugs of saquinavir, indinavir, and nelfinavir.
Experimental Protocols for Assessing Metabolic Stability
The following are generalized protocols for common in vitro assays used to determine the metabolic stability of prodrugs.
Protocol 1: Stability in Human Liver Microsomes (HLM)
This assay is used to evaluate metabolism by CYP450 enzymes.
Materials:
-
Test prodrug stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile with an internal standard to stop the reaction
-
Positive control compound (e.g., a compound with known metabolic liability)
Procedure:
-
Prepare a working solution of the test prodrug (e.g., 500 µM) in phosphate buffer.
-
In a 96-well plate, pre-incubate the HLM (final concentration ~0.5-1.0 mg/mL) and the test prodrug (final concentration ~1 µM) in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For a negative control (no metabolism), add buffer instead of the NADPH system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the prodrug using LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Protocol 2: Stability in Plasma/Blood
This assay assesses stability against plasma esterases and proteases.
Materials:
-
Test prodrug stock solution
-
Freshly collected or frozen plasma/whole blood from the desired species (e.g., human, rat, dog)
-
Buffer (e.g., PBS, pH 7.4)
-
Ice-cold acetonitrile with an internal standard
Procedure:
-
Pre-warm the plasma/blood and buffer to 37°C.
-
Spike the test prodrug into the plasma/blood to achieve the desired final concentration (e.g., 1-5 µM).
-
Incubate the samples at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the sample and immediately add it to ice-cold acetonitrile to precipitate proteins and stop enzymatic activity.
-
Vortex and centrifuge the samples.
-
Analyze the supernatant for the concentrations of the prodrug and the liberated parent drug via LC-MS/MS.
-
Determine the rate of disappearance of the prodrug.
Visualizing Metabolic Pathways and Workflows
Diagrams created with Graphviz provide a clear visual representation of complex biological and experimental processes.
Caption: Workflow for in vitro metabolic stability assays.
Safety Operating Guide
Personal protective equipment for handling 3-(2,6-Dimethylphenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 3-(2,6-Dimethylphenyl)propionic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. Given the limited specific safety data for this compound, the following recommendations are based on the known hazards of similar substances, such as propionic acid and other substituted carboxylic acids. These compounds are often corrosive, skin and eye irritants, and may cause respiratory irritation.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side shields and a face shield | Provides a barrier against splashes and airborne particles, protecting against serious eye damage.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Choose gloves tested for resistance to carboxylic acids and aromatic compounds. Always inspect gloves for damage before use and practice proper removal technique.[1][5] |
| Body Protection | Chemical-resistant laboratory coat or gown | Protects skin from accidental contact. For larger quantities or splash risks, consider a chemical-resistant apron or coveralls.[6][7] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To minimize inhalation of vapors or dust. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is paramount to minimize exposure and ensure a safe working environment.
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents before starting.
-
Verify that an emergency eyewash station and safety shower are accessible and functional.
-
-
Handling :
-
Conduct all manipulations of this compound within a certified chemical fume hood to control vapors.[8]
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Use compatible tools and equipment (e.g., glass, stainless steel).
-
Keep containers tightly closed when not in use to prevent the release of vapors.[8][9][10]
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste this compound and materials contaminated with it in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Disposal Route :
Experimental Workflow: Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. americanchemistry.com [americanchemistry.com]
- 4. download.basf.com [download.basf.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. nj.gov [nj.gov]
- 12. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
